The Mechanism of Action of DSM265 on Plasmodium falciparum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction DSM265 is a promising antimalarial candidate that targets a crucial metabolic pathway in Plasmodium falciparum, the deadliest species of malari...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSM265 is a promising antimalarial candidate that targets a crucial metabolic pathway in Plasmodium falciparum, the deadliest species of malaria parasite. This technical guide provides an in-depth overview of the mechanism of action of DSM265, detailing its molecular target, inhibitory activity, and the mechanisms of resistance. The information is compiled from peer-reviewed scientific literature to support research and development efforts in the fight against malaria.
Core Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
The primary mechanism of action of DSM265 is the selective inhibition of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH).[1][2][3] This enzyme is a key component of the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. Unlike their human hosts, malaria parasites lack the pyrimidine salvage pathway and are therefore entirely dependent on the de novo synthesis of pyrimidines, making PfDHODH an ideal drug target.[4][5]
DSM265 is a potent and selective inhibitor of PfDHODH, belonging to the triazolopyrimidine class of compounds.[1][2][6] It exerts its parasiticidal effect by binding to the ubiquinone binding site of PfDHODH, thereby blocking the enzymatic reaction that converts dihydroorotate to orotate. This inhibition depletes the parasite's pyrimidine pool, leading to a cessation of DNA and RNA synthesis and ultimately, cell death.[1] The activity of DSM265 is observed against both the blood and liver stages of P. falciparum.[3][6]
Signaling Pathway of Pyrimidine Biosynthesis Inhibition
The following diagram illustrates the de novo pyrimidine biosynthesis pathway in P. falciparum and the inhibitory action of DSM265.
The Discovery and Development of DSM265: A Targeted Approach to a Novel Antimalarial
A Technical Guide for Researchers and Drug Development Professionals Abstract DSM265 is a novel, long-acting antimalarial agent that emerged from a targeted drug discovery program aimed at a critical enzyme in the pyrimi...
Author: BenchChem Technical Support Team. Date: November 2025
A Technical Guide for Researchers and Drug Development Professionals
Abstract
DSM265 is a novel, long-acting antimalarial agent that emerged from a targeted drug discovery program aimed at a critical enzyme in the pyrimidine biosynthesis pathway of Plasmodium falciparum, dihydroorotate dehydrogenase (DHODH). This technical guide provides an in-depth overview of the discovery and development history of DSM265, from initial target identification and lead optimization to preclinical evaluation and clinical trials. It details the compound's mechanism of action, structure-activity relationships, in vitro and in vivo efficacy, pharmacokinetic profile, and safety data. Key experimental methodologies are described, and quantitative data are presented in a structured format to facilitate analysis. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the advancement of this promising antimalarial candidate.
Introduction: The Rationale for a New Antimalarial
The persistent global burden of malaria and the emergence of drug-resistant Plasmodium parasites necessitate the development of new antimalarial agents with novel mechanisms of action.[1] The pyrimidine biosynthesis pathway is essential for the parasite's synthesis of DNA and RNA, making it an attractive target for therapeutic intervention.[2] Unlike their human hosts, who can salvage pyrimidines from their environment, Plasmodium parasites are primarily dependent on the de novo synthesis of these essential building blocks. This metabolic vulnerability provides a therapeutic window for selective inhibition.[3]
A key enzyme in this pathway is dihydroorotate dehydrogenase (DHODH), which catalyzes the oxidation of dihydroorotate to orotate.[2] The significant structural differences between the Plasmodium and human DHODH enzymes allow for the design of highly selective inhibitors.[4] This targeted approach led to the discovery of the triazolopyrimidine-based compound, DSM265, the first DHODH inhibitor to advance to clinical trials for the treatment of malaria.[2][4]
Discovery and Lead Optimization
The discovery of DSM265 was the result of a target-based screening and subsequent structure-guided lead optimization program.[2][5] An initial high-throughput screen identified a triazolopyrimidine series of compounds with inhibitory activity against P. falciparum DHODH (PfDHODH).[2] X-ray crystallography of the PfDHODH enzyme was instrumental in informing the medicinal chemistry efforts to optimize the potency and pharmacokinetic properties of this series.[2] This structure-activity relationship (SAR) study led to the identification of DSM265 as a clinical candidate with potent and selective inhibition of PfDHODH.[2]
Mechanism of Action
DSM265 exerts its antimalarial effect by selectively inhibiting the enzymatic activity of Plasmodium DHODH.[2] This inhibition blocks the de novo pyrimidine biosynthesis pathway, thereby depriving the parasite of the necessary precursors for DNA and RNA synthesis.[2] This ultimately leads to the cessation of parasite growth and replication.[4] The high selectivity of DSM265 for the parasite enzyme over the human ortholog is a key feature, contributing to its favorable safety profile.[6]
Figure 1: Mechanism of action of DSM265 in the pyrimidine biosynthesis pathway.
Preclinical Development
In Vitro Activity
DSM265 demonstrated potent activity against a range of P. falciparum strains, including those resistant to currently used antimalarials such as chloroquine and pyrimethamine.[4] The compound was equally effective against both the blood and liver stages of the parasite.[7]
In vivo efficacy was evaluated in a humanized severe combined immunodeficient (SCID) mouse model infected with P. falciparum. DSM265 demonstrated potent antimalarial activity in this model.[6]
Preclinical pharmacokinetic studies in various animal models predicted a long elimination half-life in humans, suggesting the potential for single-dose treatment or weekly prophylaxis.[4]
Species
Dose
Cmax
Tmax
Half-life (t1/2)
Mouse
0.5 - 75 mg/kg (oral)
-
-
2 - 4 hours
Human (predicted)
200 - 400 mg (single oral)
-
-
>100 hours
Table 3: Preclinical and Predicted Human Pharmacokinetics of DSM265 [4][8]
Safety and Toxicology
DSM265 was well-tolerated in repeat-dose and cardiovascular safety studies in mice and dogs.[7] It was not mutagenic and showed high selectivity for the parasite enzyme over a panel of human enzymes and receptors.[4]
Clinical Development
Phase 1 Clinical Trials
The first-in-human Phase 1a/1b studies were conducted to evaluate the safety, tolerability, and pharmacokinetics of DSM265 in healthy volunteers. The studies also included a component to assess the antimalarial activity in a controlled human malaria infection (CHMI) model.[9]
Results: DSM265 was generally well-tolerated, with headache being the most common drug-related adverse event. The pharmacokinetic profile confirmed a long elimination half-life.[9]
Treatment: 150 mg DSM265 vs. 10 mg/kg mefloquine.[9]
Results: DSM265 demonstrated antimalarial activity, although parasite clearance was slower than with mefloquine. The estimated minimum inhibitory concentration (MIC) in blood was 1040 ng/mL, leading to a predicted single efficacious dose of 340 mg.[9]
Parameter
DSM265 (150 mg)
Mefloquine (10 mg/kg)
Log10 Parasite Reduction Ratio (48h)
1.55 (95% CI 1.42–1.67)
2.34 (95% CI 2.17–2.52)
Parasite Clearance Half-life
9.4 h (8.7–10.2)
6.2 h (5.7–6.7)
Table 4: Phase 1b Antimalarial Activity of DSM265 [9]
A subsequent Phase 1 trial evaluated the prophylactic activity of a single 400 mg dose of DSM265 in a CHMI study using sporozoite inoculation.[10]
Dosing: 400 mg DSM265 or placebo administered 1 or 7 days before CHMI.[10]
Results: A single 400 mg dose of DSM265 provided complete protection when given 1 day before CHMI. Partial protection was observed when administered 7 days prior to challenge.[10][11]
DSM265: A Targeted Approach to Disrupting Malarial Pyrimidine Biosynthesis
An In-depth Technical Guide on the Biochemical Pathway Targeted by the Antimalarial Candidate DSM265 For Researchers, Scientists, and Drug Development Professionals Abstract The emergence and spread of drug-resistant Pla...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide on the Biochemical Pathway Targeted by the Antimalarial Candidate DSM265
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarial agents with unique mechanisms of action. DSM265 is a promising clinical candidate that targets a crucial metabolic pathway in the malaria parasite, the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of DNA and RNA, which are critical for the parasite's rapid proliferation within its human host. Unlike humans, who can salvage pyrimidines from their environment, P. falciparum is solely reliant on this de novo synthesis, making it an attractive drug target. DSM265 is a potent and selective inhibitor of the fourth enzyme in this pathway, dihydroorotate dehydrogenase (DHODH). This guide provides a detailed overview of the biochemical pathway targeted by DSM265, quantitative data on its efficacy, comprehensive experimental protocols for key assays, and visualizations of the relevant biological and experimental workflows.
The De Novo Pyrimidine Biosynthesis Pathway in Plasmodium falciparum
The de novo pyrimidine biosynthesis pathway in P. falciparum consists of six enzymatic steps that convert bicarbonate and aspartate into uridine 5'-monophosphate (UMP), the precursor for all other pyrimidine nucleotides. The parasite's complete dependence on this pathway for survival underscores its potential as a target for chemotherapeutic intervention.[1][2]
The pathway is initiated in the cytosol and involves the following key enzymes:
Carbamoyl Phosphate Synthetase (CPSII): Catalyzes the formation of carbamoyl phosphate from glutamine, bicarbonate, and ATP.
Aspartate Carbamoyltransferase (ACT): Condenses carbamoyl phosphate with aspartate to form carbamoyl aspartate.
Dihydroorotase (DHOase): Catalyzes the cyclization of carbamoyl aspartate to dihydroorotate.
Dihydroorotate Dehydrogenase (DHODH): A mitochondrial enzyme that catalyzes the oxidation of dihydroorotate to orotate. This is the specific target of DSM265.[3]
Orotate Phosphoribosyltransferase (OPRT): Converts orotate and phosphoribosyl pyrophosphate (PRPP) to orotidine 5'-monophosphate (OMP).
Orotidine 5'-Monophosphate Decarboxylase (OMPDC): Decarboxylates OMP to form UMP.
Structural Sentinel: An In-depth Technical Guide to the Binding of DSM265 with PfDHODH
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the structural and molecular interactions between the antimalarial drug candidate DSM265 and its t...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and molecular interactions between the antimalarial drug candidate DSM265 and its target, Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). By elucidating the binding kinetics, structural basis of inhibition, and key experimental methodologies, this document serves as a critical resource for researchers engaged in the development of novel antimalarial therapeutics.
Executive Summary
Malaria remains a significant global health challenge, with the rapid emergence of drug-resistant parasite strains necessitating the discovery of novel therapeutic agents. PfDHODH, a crucial enzyme in the de novo pyrimidine biosynthesis pathway of Plasmodium falciparum, represents a clinically validated drug target. DSM265, a selective inhibitor of PfDHODH, has demonstrated potent antimalarial activity in both preclinical and clinical studies. This guide delves into the structural biology of the DSM265-PfDHODH interaction, offering detailed insights into its mechanism of action and the experimental approaches used to characterize it.
The Target: Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH)
Plasmodium falciparum, the deadliest species of human malaria parasite, relies exclusively on the de novo synthesis of pyrimidines for DNA and RNA replication, as it lacks the pyrimidine salvage pathways present in its human host.[1][2] PfDHODH catalyzes the fourth and rate-limiting step in this essential pathway: the oxidation of dihydroorotate to orotate, with the concomitant reduction of a ubiquinone cofactor.[1][2][3] This dependency makes PfDHODH an attractive target for selective inhibition.
The Inhibitor: DSM265
DSM265 is a triazolopyrimidine-based inhibitor that exhibits high potency and selectivity for PfDHODH over the human ortholog.[1][4] Its development was guided by a structure-based drug design approach, leading to a compound with excellent antimalarial activity against both blood and liver stages of P. falciparum, including drug-resistant strains.[4]
Structural Basis of Inhibition
The crystal structure of PfDHODH in complex with DSM265 has been solved to high resolution, revealing the precise molecular interactions that underpin its inhibitory activity.[1][5]
The Binding Pocket
DSM265 binds to a hydrophobic pocket on PfDHODH that is adjacent to the flavin mononucleotide (FMN) cofactor and is believed to be the binding site for the ubiquinone co-substrate.[1] This pocket is characterized by a high degree of structural flexibility, which allows it to accommodate diverse chemical scaffolds.[3][6]
Key Molecular Interactions
The binding of DSM265 within this pocket is stabilized by a network of hydrophobic interactions and two critical hydrogen bonds. Specifically, the triazolopyrimidine core of DSM265 forms hydrogen bonds with the side chains of Arginine 265 (R265) and Histidine 185 (H185) .[1] The exceptional selectivity of DSM265 for the parasite enzyme over human DHODH is attributed to significant sequence and structural differences in the inhibitor binding site between the two orthologs.[1]
Quantitative Analysis of DSM265-PfDHODH Interaction
The potency and binding kinetics of DSM265 have been extensively characterized through various biochemical and cellular assays.
Table 1: Inhibitory Activity of DSM265 and Analogs against DHODH Enzymes
Table 3: Steady-State Kinetic Parameters for Wild-Type and Mutant PfDHODH
PfDHODH Variant
kcat (s⁻¹)
Km (CoQD, µM)
Km (DHO, µM)
DSM265 IC50 (µM)
Fold Change in IC50
Reference
Wild-Type
15 ± 3.4
34 ± 11
63 ± 5.6
0.019 ± 0.012
-
G181C
6.0 ± 1.0
18 ± 2.5
29 ± 8.4
0.34 ± 0.21
18
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the DSM265-PfDHODH interaction.
PfDHODH Expression and Purification
Recombinant PfDHODH is typically expressed in Escherichia coli. The protein is then purified using affinity chromatography (e.g., Ni-NTA agarose) followed by size-exclusion chromatography to ensure high purity and homogeneity for subsequent biochemical and structural studies.
Enzyme Kinetics Assay
The enzymatic activity of PfDHODH is commonly measured using a spectrophotometric assay that monitors the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), or the production of orotate.[3]
Typical Assay Conditions:
Buffer: 100 mM HEPES, pH 8.0, 150 mM NaCl, 5% glycerol, 0.05% Triton X-100.[3]
Substrates: L-dihydroorotate and a ubiquinone analog (e.g., decylubiquinone).[3]
Detection: The reaction progress is monitored by the change in absorbance at a specific wavelength (e.g., 600 nm for DCIP reduction).
Inhibitor Studies: To determine the IC50 value, the assay is performed with varying concentrations of the inhibitor, and the data are fitted to a dose-response curve.
X-ray Crystallography
Determining the three-dimensional structure of the DSM265-PfDHODH complex is crucial for understanding the molecular basis of inhibition.
General Workflow:
Crystallization: The purified PfDHODH protein is co-crystallized with DSM265 using vapor diffusion methods. This involves screening a wide range of conditions (precipitants, pH, temperature) to obtain well-diffracting crystals.
Data Collection: Crystals are cryo-cooled and subjected to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction pattern is recorded on a detector.[3]
Structure Solution and Refinement: The diffraction data are processed to determine the electron density map of the protein-ligand complex. The structure is then built into this map and refined to yield a high-resolution atomic model.[3] The crystal structure of DSM265 bound to PfDHODH was solved for two different crystal forms at 2.25 Å and 2.8 Å resolution.[1][5]
Site-Directed Mutagenesis
To investigate the role of specific amino acid residues in inhibitor binding and to study mechanisms of resistance, site-directed mutagenesis is employed to introduce specific mutations into the pfdhodh gene.[4][9][10][11][12] The mutated protein is then expressed, purified, and characterized using enzyme kinetics and structural methods to assess the impact of the mutation.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the inhibitory action of DSM265 on the pyrimidine biosynthesis pathway and a typical experimental workflow for its characterization.
In Vitro Activity of DSM265 Against Plasmodium Liver Stages: A Technical Overview
This technical guide provides an in-depth analysis of the in vitro activity of the antimalarial drug candidate DSM265 against the liver stages of Plasmodium parasites. DSM265 is a selective inhibitor of the parasite's di...
Author: BenchChem Technical Support Team. Date: November 2025
This technical guide provides an in-depth analysis of the in vitro activity of the antimalarial drug candidate DSM265 against the liver stages of Plasmodium parasites. DSM265 is a selective inhibitor of the parasite's dihydroorotate dehydrogenase (DHODH), a critical enzyme in the pyrimidine biosynthesis pathway.[1][2] Its efficacy against both the pre-erythrocytic (liver) and asexual blood stages of Plasmodium falciparum positions it as a significant compound for both treatment and chemoprevention of malaria.[1][3][4][5][6]
Quantitative Efficacy Data
DSM265 has demonstrated potent activity against developing Plasmodium liver-stage schizonts in vitro. The compound's efficacy is summarized in the table below, highlighting its potent inhibitory concentrations against various parasite species and its selectivity over human host cells.
Note: P. cynomolgi serves as a valuable model for studying the dormant hypnozoite stages characteristic of P. vivax. The data indicates that while DSM265 is effective against the actively replicating schizonts, it has limited activity against the non-dividing hypnozoite forms.[4]
Mechanism of Action: DHODH Inhibition
The primary target of DSM265 is the Plasmodium dihydroorotate dehydrogenase (DHODH) enzyme.[2][9] Unlike humans, Plasmodium parasites rely exclusively on the de novo pyrimidine synthesis pathway for their DNA and RNA replication and lack a salvage pathway.[4][10] DHODH catalyzes a key step in this process. By selectively inhibiting the parasite's DHODH, DSM265 effectively halts pyrimidine production, thereby preventing parasite replication and development within the host liver cells.[4][11]
The Selective Targeting of a Parasitic Achilles' Heel: A Technical Guide to DSM265's Specificity for Plasmodium DHODH
For Immediate Release [City, State] – [Date] – In the global fight against malaria, precision in drug targeting is paramount to ensure efficacy while minimizing harm to the host. A promising therapeutic candidate, DSM265...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Release
[City, State] – [Date] – In the global fight against malaria, precision in drug targeting is paramount to ensure efficacy while minimizing harm to the host. A promising therapeutic candidate, DSM265, exemplifies this principle through its highly selective inhibition of the Plasmodium parasite's dihydroorotate dehydrogenase (DHODH), a critical enzyme for its survival. This technical guide provides an in-depth analysis of the selectivity of DSM265 for the parasite enzyme over its human counterpart, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental frameworks. This document is intended for researchers, scientists, and drug development professionals engaged in the field of antimalarial drug discovery and development.
Executive Summary
DSM265, a triazolopyrimidine-based inhibitor, is the first inhibitor of dihydroorotate dehydrogenase (DHODH) to advance to clinical trials for the treatment of malaria.[1][2][3] Its mechanism of action is the disruption of pyrimidine biosynthesis in the malaria parasite, a pathway essential for the synthesis of DNA and RNA required for its rapid proliferation.[4] A hallmark of DSM265 is its remarkable selectivity for the Plasmodium falciparum DHODH (PfDHODH) over the human ortholog (hDHODH), a critical attribute for its favorable safety profile.[5][6] This guide elucidates the molecular basis for this selectivity, supported by robust quantitative data and detailed experimental protocols.
Quantitative Analysis of DSM265 Selectivity
The potency and selectivity of DSM265 have been rigorously quantified through enzymatic and whole-cell assays. The following tables summarize the key inhibitory concentrations (IC50) against DHODH from various species and the effective concentrations (EC50) against P. falciparum parasite growth.
Table 1: In Vitro Inhibitory Activity of DSM265 against Dihydroorotate Dehydrogenase (DHODH) from Various Species
Note: EC50 values represent the concentration of a drug that is required for 50% inhibition of parasite growth in vitro.
The data clearly demonstrates that DSM265 is a potent inhibitor of the Plasmodium enzymes with excellent selectivity over the human DHODH.[1] The amino acid composition of the inhibitor-binding site is highly variable between the Plasmodium and human enzymes, which is thought to be the basis for this strong selectivity.[1]
Experimental Protocols
The determination of DSM265's selectivity relies on robust and reproducible experimental methodologies. The following are detailed protocols for the key assays cited.
This assay quantifies the inhibitory effect of DSM265 on the enzymatic activity of DHODH by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).
Materials and Reagents:
Recombinant DHODH enzyme (PfDHODH, hDHODH, etc.)
L-Dihydroorotate (DHO) - Substrate
Coenzyme Q10 (CoQ10) or a suitable analogue (e.g., 2,3-dimethoxy-5-methyl-p-benzoquinone) - Electron acceptor
2,6-dichloroindophenol (DCIP) - Final electron acceptor
Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 150 mM NaCl, 10% glycerol, 0.05% Triton X-100)
DSM265 stock solution in DMSO
96-well microplate
Microplate spectrophotometer
Procedure:
Compound Preparation: Prepare serial dilutions of DSM265 in DMSO.
Assay Plate Setup: Add 2 µL of the compound dilutions (or DMSO for control) to the wells of a 96-well plate.
Enzyme Addition: Add 178 µL of the DHODH enzyme solution (e.g., 20 nM final concentration) in Assay Buffer to each well.
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
Reaction Initiation: Prepare a reaction mix containing DHO (e.g., 200 µM final concentration), DCIP (e.g., 120 µM final concentration), and CoQ10 (e.g., 50 µM final concentration) in Assay Buffer. Initiate the enzymatic reaction by adding 20 µL of the reaction mix to each well.
Kinetic Measurement: Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer. The rate of DCIP reduction is proportional to DHODH activity.
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.
Protocol 2: P. falciparum Blood-Stage Growth Inhibition Assay
This assay assesses the ability of DSM265 to inhibit the growth of P. falciparum in an in vitro culture of human erythrocytes.
Materials and Reagents:
Synchronized P. falciparum ring-stage culture
Human erythrocytes
Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX)
DSM265 stock solution in DMSO
96-well microplate
DNA-intercalating fluorescent dye (e.g., SYBR Green I)
Lysis buffer
Fluorescence plate reader
Procedure:
Compound Plating: Prepare serial dilutions of DSM265 in culture medium and add to a 96-well plate.
Parasite Culture Addition: Add parasitized erythrocytes (e.g., 0.5% parasitemia, 2.5% hematocrit) to each well.
Incubation: Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
Lysis and Staining: After incubation, lyse the erythrocytes and stain the parasite DNA with a fluorescent dye like SYBR Green I.
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader. The fluorescence signal is proportional to the parasite density.
Data Analysis: Plot the percentage of growth inhibition versus the logarithm of the drug concentration and fit the data to determine the EC50 value.
Visualizing the Mechanism and Workflow
To further clarify the context of DSM265's action and the experimental logic, the following diagrams have been generated using Graphviz.
Pyrimidine biosynthesis pathway highlighting DHODH as the target of DSM265.
Workflow for determining the in vitro selectivity of DSM265.
Logical basis for the selective inhibition of PfDHODH by DSM265.
Conclusion
The data and methodologies presented in this technical guide underscore the remarkable selectivity of DSM265 for the Plasmodium DHODH enzyme over its human counterpart. This high degree of specificity, rooted in the structural differences between the parasite and host enzymes, is a key factor in the promising safety and efficacy profile of DSM265. The detailed protocols and visual diagrams provided herein serve as a valuable resource for the scientific community, facilitating a deeper understanding of this next-generation antimalarial candidate and aiding in the development of future selective inhibitors. The continued investigation of such targeted therapies is crucial in our efforts to combat and ultimately eradicate malaria.
The Pharmacological Profile of DSM265: A Novel Antimalarial Agent
A Technical Guide for Researchers and Drug Development Professionals Executive Summary DSM265 is a novel, long-acting antimalarial drug candidate that targets the Plasmodium dihydroorotate dehydrogenase (DHODH), a crucia...
Author: BenchChem Technical Support Team. Date: November 2025
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
DSM265 is a novel, long-acting antimalarial drug candidate that targets the Plasmodium dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the pyrimidine biosynthesis pathway of the parasite. This technical guide provides a comprehensive overview of the pharmacological profile of DSM265, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and resistance profile. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antimalarial therapies.
Mechanism of Action
DSM265 is a highly selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH).[1][2][3][4] This enzyme catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA, RNA, and phospholipids in the parasite.[5] Unlike their human hosts, Plasmodium parasites lack a pyrimidine salvage pathway, making them entirely dependent on the de novo synthesis of pyrimidines for survival.[5] The high selectivity of DSM265 for the parasite enzyme over the human ortholog contributes to its favorable safety profile.[6]
The inhibition of PfDHODH by DSM265 disrupts the parasite's ability to replicate, leading to its death.[2] This mechanism of action is distinct from many currently used antimalarials, making DSM265 a valuable tool against drug-resistant parasite strains.[1][7]
Caption: Mechanism of action of DSM265 in the pyrimidine biosynthesis pathway.
In Vitro Efficacy
DSM265 demonstrates potent activity against various laboratory strains and clinical isolates of P. falciparum, including those resistant to currently available antimalarial drugs.
Table 1: In Vitro Activity of DSM265 against P. falciparum Strains
DSM265 has demonstrated significant efficacy in various animal models of malaria. In the humanized severe combined immunodeficiency (SCID) mouse model infected with P. falciparum, DSM265 effectively cleared parasitemia.[2][7]
Table 3: In Vivo Efficacy of DSM265 in a P. falciparum SCID Mouse Model
Pharmacokinetic studies in animals and humans have shown that DSM265 possesses favorable properties for a long-acting antimalarial agent, including good oral bioavailability and a long elimination half-life.
Table 4: Pharmacokinetic Parameters of DSM265 in Different Species
Resistance to DSM265 has been selected for in vitro and observed in a clinical setting.[9][10] Mutations in the PfDHODH gene, specifically within the DSM265 binding site, have been identified as the primary mechanism of resistance.[5][9][10] The C276F mutation, located in the adjacent flavin cofactor site, has also been shown to confer resistance.[9][10]
Caption: Experimental workflow for the selection and characterization of DSM265 resistance.
Experimental Protocols
Plasmodium falciparum Growth Inhibition Assay
This assay is used to determine the 50% effective concentration (EC50) of a compound against the asexual blood stages of P. falciparum.
Parasite Culture: P. falciparum strains are maintained in continuous culture in human O+ erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine.[11] Cultures are synchronized at the ring stage using methods such as sorbitol treatment.[12]
Assay Setup: Synchronized ring-stage parasites (e.g., 0.5% parasitemia, 2% hematocrit) are added to 96-well plates containing serial dilutions of the test compound.[13]
Incubation: Plates are incubated for 72 hours under a standard gas mixture (e.g., 5% CO2, 5% O2, 90% N2) at 37°C.[13]
Quantification of Parasite Growth: Parasite growth is quantified using various methods:
SYBR Green I-based fluorescence assay: This method measures the intercalation of SYBR Green I dye into parasite DNA.[14] A lysis buffer containing the dye is added to the wells, and fluorescence is measured using a plate reader.[14]
[3H]-Hypoxanthine incorporation assay: This method measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids.[13]
Microscopy: Giemsa-stained thin blood smears are examined to determine parasitemia.[11]
Data Analysis: The EC50 value is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
This assay measures the ability of a compound to inhibit the enzymatic activity of DHODH.
Enzyme and Substrates: Recombinant P. falciparum DHODH is used. The substrates are dihydroorotate and a suitable electron acceptor (e.g., decylubiquinone).
Assay Buffer: The assay is performed in a suitable buffer (e.g., Tris-HCl) containing cofactors and detergents.
Assay Procedure:
The enzyme is pre-incubated with the test compound at various concentrations.
The reaction is initiated by the addition of dihydroorotate.
The reduction of the electron acceptor is monitored spectrophotometrically over time.
Data Analysis: The initial reaction rates are calculated, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
In Vivo Efficacy Study in SCID Mice
This model is used to evaluate the efficacy of antimalarial compounds against the blood stages of P. falciparum in an in vivo setting.
Animal Model: Severe combined immunodeficient (SCID) mice are engrafted with human erythrocytes.[15]
Infection: The mice are infected intravenously with P. falciparum.[15]
Drug Administration: The test compound is administered orally or by another appropriate route at various doses and schedules.[2][15]
Monitoring of Parasitemia: Parasitemia is monitored daily by flow cytometry of peripheral blood samples stained with fluorescent dyes (e.g., TER-119 and SYTO-16).[16]
Data Analysis: The efficacy of the compound is determined by comparing the parasitemia levels in the treated groups to those in the vehicle-treated control group. The effective dose (e.g., ED50 or ED90) can be calculated.[2]
The Inhibitory Effect of DSM265 on Plasmodium vivax Dihydroorotate Dehydrogenase: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals Introduction Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a significant global health challenge. The emergence and sp...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a significant global health challenge. The emergence and spread of drug-resistant parasite strains necessitate the development of novel antimalarial agents with new mechanisms of action. One such promising target is the parasite's dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for parasite DNA and RNA synthesis. DSM265, a triazolopyrimidine-based inhibitor, has been identified as a potent and selective inhibitor of Plasmodium DHODH. This technical guide provides an in-depth analysis of the effect of DSM265 on Plasmodium vivax DHODH (PvDHODH), summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.
Core Mechanism of Action
DSM265 exerts its antimalarial activity by specifically targeting and inhibiting the function of the Plasmodium DHODH enzyme. This enzyme catalyzes the oxidation of dihydroorotate to orotate, a crucial step in the pyrimidine biosynthesis pathway. By blocking this step, DSM265 deprives the parasite of the necessary building blocks for DNA and RNA synthesis, ultimately leading to parasite death.[1][2][3] The high selectivity of DSM265 for the parasite enzyme over the human ortholog minimizes potential host toxicity, making it an attractive drug candidate.[4][5][6]
Quantitative Analysis of PvDHODH Inhibition
The inhibitory activity of DSM265 against P. vivax DHODH has been quantified in several studies. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of an inhibitor.
As the data indicates, DSM265 is a potent inhibitor of PvDHODH, albeit with slightly lower potency compared to its activity against P. falciparum DHODH.[9] Importantly, its inhibitory activity against human DHODH is significantly lower, demonstrating a high degree of selectivity for the parasite enzyme.[7][9]
Experimental Protocols
The determination of the inhibitory activity of DSM265 on PvDHODH involves specific biochemical assays. The following is a detailed methodology based on commonly cited experimental procedures.
Recombinant PvDHODH Expression and Purification
Gene Synthesis and Cloning: The gene encoding the catalytic domain of P. vivax DHODH is synthesized and cloned into an appropriate expression vector, often with a tag (e.g., His-tag) to facilitate purification.
Protein Expression: The expression vector is transformed into a suitable host, typically E. coli cells (e.g., BL21(DE3) strain). Protein expression is induced under optimized conditions of temperature and inducer concentration.
Cell Lysis and Purification: The bacterial cells are harvested and lysed to release the recombinant protein. The protein is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins), followed by size-exclusion chromatography to ensure high purity.
DHODH Enzyme Inhibition Assay (DCIP-Based Assay)
This spectrophotometric assay measures the activity of DHODH by monitoring the reduction of the electron acceptor 2,6-dichloroindophenol (DCIP).
Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., 100 mM HEPES, pH 8.0), a detergent (e.g., 0.1% Triton X-100), the substrate L-dihydroorotate (DHO), the electron acceptor coenzyme Q (CoQD), and DCIP.
Inhibitor Preparation: DSM265 is serially diluted in a suitable solvent (e.g., DMSO) to create a range of concentrations for testing.
Assay Procedure:
The purified recombinant PvDHODH enzyme is added to the wells of a microplate.
The various concentrations of DSM265 are then added to the respective wells.
The reaction is initiated by the addition of the reaction mixture.
The decrease in absorbance at a specific wavelength (e.g., 600 nm) due to the reduction of DCIP is monitored over time using a microplate reader.
Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition at each DSM265 concentration is determined relative to a control reaction without the inhibitor. The IC50 value is then calculated by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).
Visualizing the Mechanism and Workflow
To better understand the context of DSM265's action and the experimental process, the following diagrams are provided.
Caption: Mechanism of action of DSM265 on the pyrimidine biosynthesis pathway in Plasmodium vivax.
Application Notes and Protocols for In Vitro Assay of DSM265 against Plasmodium falciparum
Introduction DSM265 is a selective inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a crucial enzyme in the pyrimidine biosynthesis pathway of the parasite.[1][2][3][4][5][6] Unlike humans,...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
DSM265 is a selective inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a crucial enzyme in the pyrimidine biosynthesis pathway of the parasite.[1][2][3][4][5][6] Unlike humans, Plasmodium species rely solely on the de novo synthesis of pyrimidines, making PfDHODH an attractive target for antimalarial drugs.[7] DSM265 has demonstrated potent activity against both the liver and blood stages of P. falciparum in vitro.[2][7] These application notes provide a detailed protocol for determining the in vitro susceptibility of P. falciparum to DSM265 using a SYBR Green I-based fluorescence assay.
Mechanism of Action
DSM265 targets and inhibits the enzymatic activity of dihydroorotate dehydrogenase (DHODH) in Plasmodium falciparum. This enzyme is essential for the de novo synthesis of pyrimidines, which are vital components for DNA and RNA replication. By blocking this pathway, DSM265 effectively halts parasite proliferation.
Mechanism of action of DSM265.
Quantitative Data
The following tables summarize the in vitro activity of DSM265 against various strains of P. falciparum.
Table 1: In Vitro Activity of DSM265 against P. falciparum Strains
Strain
IC50 (nM)
EC50 (nM)
Notes
3D7
-
4.3
-
PfDHODH
8.9
-
Enzymatic inhibition
Multiple Strains
-
1 - 4 µg/mL
Includes chloroquine- and pyrimethamine-resistant strains.
Data sourced from multiple studies.[7][8] Values can vary based on assay conditions.
Table 2: Impact of DHODH Mutations on DSM265 EC50
Mutation
Fold Increase in EC50
Cys276Tyr
18
Cys276Phe
32
Gly181Cys
26
These mutations in the dhodh gene are associated with reduced susceptibility to DSM265.[6]
Experimental Protocol: SYBR Green I-Based Drug Susceptibility Assay
This protocol outlines the steps for determining the 50% inhibitory concentration (IC50) of DSM265 against the erythrocytic stages of P. falciparum.
Materials and Reagents
P. falciparum culture (e.g., 3D7 strain)
Human erythrocytes (O+)
Complete Culture Medium (CCM): RPMI-1640 supplemented with human serum or Albumax II, and gentamicin.[9]
DSM265 stock solution (in DMSO)
96-well black, clear-bottom microplates
SYBR Green I nucleic acid stain
Lysis buffer (e.g., Tris-EDTA buffer with saponin and Triton X-100)
Incubator with gas mixture (5% CO2, 5% O2, 90% N2)
Fluorescence plate reader
Experimental Workflow
Workflow for DSM265 in vitro assay.
Step-by-Step Methodology
1. Parasite Culture and Synchronization:
Maintain a continuous in vitro culture of P. falciparum in human erythrocytes using complete culture medium (CCM).[9]
Synchronize the parasite culture to the ring stage using methods such as 5% D-sorbitol treatment.[9] This ensures a homogenous starting population for the assay.
2. Preparation of Drug Plates:
Prepare a stock solution of DSM265 in dimethyl sulfoxide (DMSO).
Perform serial dilutions of the DSM265 stock solution in CCM to achieve the desired final concentrations for the assay. A typical starting concentration might be in the low nanomolar range, with 2-fold serial dilutions.
Add 100 µL of each drug dilution to the appropriate wells of a 96-well plate.[9]
Include control wells: drug-free wells (positive control for parasite growth) and wells with uninfected erythrocytes (background control).
3. Assay Initiation:
Adjust the synchronized ring-stage parasite culture to a parasitemia of approximately 0.5-1% and a hematocrit of 1.5-2% in CCM.
Add 100 µL of the parasite suspension to each well of the 96-well plate containing the drug dilutions.[9]
4. Incubation:
Incubate the plate for 72 hours at 37°C in a humidified incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2.[9]
5. Lysis and Staining:
Prepare a working solution of SYBR Green I by diluting the stock in lysis buffer.[9]
After the 72-hour incubation, add 100 µL of the SYBR Green I lysis buffer to each well.
Incubate the plate in the dark at room temperature for 1-2 hours to allow for cell lysis and staining of parasite DNA.
6. Data Acquisition and Analysis:
Measure the fluorescence intensity of each well using a fluorescence plate reader with excitation and emission wavelengths appropriate for SYBR Green I (e.g., ~485 nm excitation and ~530 nm emission).
Subtract the background fluorescence from the wells containing uninfected erythrocytes.
Plot the fluorescence intensity against the log of the drug concentration.
Calculate the 50% inhibitory concentration (IC50) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).[9]
Conclusion
The described SYBR Green I-based assay is a robust and high-throughput method for determining the in vitro potency of DSM265 against P. falciparum. This protocol provides a framework for researchers to assess the activity of DSM265 and other antimalarial compounds, contributing to the ongoing efforts in malaria drug discovery and the monitoring of drug resistance. The potent activity of DSM265 against PfDHODH underscores its potential as a valuable tool in the fight against malaria.
Standard Operating Procedure for Determining the IC50 of DSM265
Version: 1.0 Abstract This document provides a detailed standard operating procedure (SOP) for determining the 50% inhibitory concentration (IC50) of DSM265, a selective inhibitor of the Plasmodium falciparum dihydroorot...
Author: BenchChem Technical Support Team. Date: November 2025
Version: 1.0
Abstract
This document provides a detailed standard operating procedure (SOP) for determining the 50% inhibitory concentration (IC50) of DSM265, a selective inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH).[1][2][3][4] The protocols outlined herein are intended for researchers, scientists, and drug development professionals engaged in antimalarial drug discovery and development. This SOP covers both the in vitro parasite growth inhibition assay and the biochemical enzyme inhibition assay.
Mechanism of Action of DSM265
DSM265 is a triazolopyrimidine-based compound that selectively targets and inhibits the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[2][4] This pathway is essential for the synthesis of DNA and RNA, and therefore crucial for the parasite's survival and replication.[2] Unlike humans, P. falciparum lacks a pyrimidine salvage pathway, making PfDHODH an attractive drug target.[5] DSM265 has demonstrated potent activity against both the blood and liver stages of P. falciparum, including drug-resistant strains.[1][4]
Caption: Mechanism of action of DSM265 targeting PfDHODH.
Quantitative Data Summary
The following tables summarize the reported IC50 and EC50 values for DSM265.
In Vitro P. falciparum Growth Inhibition Assay (EC50 Determination)
This protocol describes the determination of the 50% effective concentration (EC50) of DSM265 against asexual blood-stage P. falciparum parasites.
4.1.1 Materials and Reagents
P. falciparum culture (e.g., 3D7 strain)
Human erythrocytes
Complete culture medium (e.g., RPMI-1640 with L-glutamine, supplemented with HEPES, hypoxanthine, sodium bicarbonate, and human serum or Albumax)
DSM265 stock solution (in DMSO)
96-well microplates
SYBR Green I or other DNA intercalating dye
Lysis buffer
Plate reader (fluorescence)
Incubator with gas mixture (5% CO2, 5% O2, 90% N2)
4.1.2 Experimental Workflow
Caption: Workflow for in vitro parasite growth inhibition assay.
4.1.3 Procedure
Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes in complete culture medium at 37°C in a controlled gas environment. Synchronize the parasite culture to the ring stage.
Drug Dilution: Prepare a stock solution of DSM265 in DMSO. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
Assay Setup: In a 96-well plate, add the serially diluted DSM265 to triplicate wells. Add the synchronized parasite culture (at approximately 0.5% parasitemia and 2% hematocrit) to each well. Include positive (parasites with no drug) and negative (uninfected erythrocytes) controls.
Incubation: Incubate the plate for 48 to 72 hours under the same conditions as the parasite culture.
Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for at least 1 hour.
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
Data Analysis: Subtract the background fluorescence from the negative controls. Normalize the data to the positive control (100% growth). Plot the percentage of parasite growth inhibition against the log of the DSM265 concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value.[8]
This protocol outlines the determination of the 50% inhibitory concentration (IC50) of DSM265 against the recombinant PfDHODH enzyme.
4.2.1 Materials and Reagents
Recombinant PfDHODH enzyme
DSM265 stock solution (in DMSO)
Assay buffer (e.g., Tris-HCl with detergent)
Substrates: Dihydroorotate (DHO) and a suitable electron acceptor (e.g., Coenzyme Q or 2,6-dichloroindophenol - DCIP)
96-well microplates
Spectrophotometer or plate reader
4.2.2 Experimental Workflow
Caption: Workflow for PfDHODH enzyme inhibition assay.
4.2.3 Procedure
Reagent Preparation: Prepare all reagents and solutions. Dilute the recombinant PfDHODH enzyme to the desired concentration in the assay buffer.
Drug Dilution: Prepare serial dilutions of the DSM265 stock solution in the assay buffer.
Pre-incubation: In a 96-well plate, add the diluted enzyme and the serially diluted DSM265 to triplicate wells. Include enzyme-only (no inhibitor) and no-enzyme controls. Pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature.
Reaction Initiation: Initiate the enzymatic reaction by adding the substrates (DHO and the electron acceptor).
Kinetic Measurement: Immediately monitor the reaction kinetics by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer or plate reader. The wavelength will depend on the electron acceptor used (e.g., 600 nm for DCIP).
Data Analysis: Determine the initial reaction velocity for each concentration of DSM265. Normalize the velocities to the enzyme-only control (100% activity). Plot the percentage of enzyme inhibition against the log of the DSM265 concentration. Fit the data to a suitable inhibition model using a non-linear regression software to determine the IC50 value.[8]
Safety Precautions
Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as lab coats, gloves, and safety glasses.
DSM265 is an investigational compound; handle with care and consult the Material Safety Data Sheet (MSDS).
When working with P. falciparum, appropriate biosafety level 2 (BSL-2) practices must be followed.
All biological waste should be decontaminated and disposed of according to institutional guidelines.
Application Notes and Protocols: Use of DSM265 in a SCID Mouse Model of Malaria
For Researchers, Scientists, and Drug Development Professionals Introduction Malaria remains a significant global health challenge, with the continuous emergence of drug-resistant Plasmodium falciparum strains necessitat...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria remains a significant global health challenge, with the continuous emergence of drug-resistant Plasmodium falciparum strains necessitating the development of novel antimalarial agents. DSM265 is a promising drug candidate that targets the parasite's dihydroorotate dehydrogenase (DHODH), an essential enzyme in the pyrimidine biosynthesis pathway.[1][2][3] Unlike the human host, Plasmodium species rely entirely on the de novo synthesis of pyrimidines, making DHODH an attractive and selective drug target.[2] DSM265 has demonstrated potent activity against both the blood and liver stages of P. falciparum, including drug-resistant strains.[3][4]
The severe combined immunodeficient (SCID) mouse model, engrafted with human red blood cells (huRBCs), provides an invaluable in vivo platform for the preclinical evaluation of antimalarial drug candidates against human malaria parasites. This model allows for the sustained growth of P. falciparum and is instrumental in assessing the efficacy of novel compounds like DSM265.[4][5] These application notes provide a detailed overview of the use of DSM265 in a SCID mouse model of malaria, including comprehensive experimental protocols and a summary of key data.
Mechanism of Action of DSM265
DSM265 exerts its antimalarial activity by selectively inhibiting the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). This enzyme catalyzes the conversion of dihydroorotate to orotate, a critical step in the de novo pyrimidine biosynthetic pathway. By blocking this pathway, DSM265 deprives the parasite of essential pyrimidines required for DNA and RNA synthesis, ultimately leading to parasite death.[1][2]
Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Analysis of DSM265 in Animal Models
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of DSM265, a novel inhi...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of DSM265, a novel inhibitor of the Plasmodium dihydroorotate dehydrogenase (DHODH) enzyme. The provided data and protocols are intended to guide researchers in designing and executing studies to evaluate DSM265 and similar compounds in animal models of malaria.
Data Presentation: Pharmacokinetic and Pharmacodynamic Parameters
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of DSM265 across various animal species and experimental models.
Pharmacokinetic Profile of DSM265 in Preclinical Species
Table 1: Single Intravenous Dose Pharmacokinetics of DSM265
Species
Dose (mg/kg)
CL (mL/min/kg)
Vss (L/kg)
T½ (h)
Mouse
2
19
2.8
2.4
Rat
2
11
2.5
3.9
Dog
1
0.8
0.8
13
Monkey
2
2.1
1.8
11
CL: Clearance; Vss: Volume of distribution at steady state; T½: Half-life. Data extracted from supplementary materials of Phillips et al., Sci Transl Med, 2015.
Table 2: Single Oral Dose Pharmacokinetics of DSM265
Species
Dose (mg/kg)
Cmax (µg/mL)
Tmax (h)
AUC (µg·h/mL)
F (%)
Mouse
10
1.8
2
12
100
Rat
10
3.5
4
33
100
Dog
5
2.7
4
88
83
Monkey
10
2.1
8
44
46
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve; F: Bioavailability. Data extracted from supplementary materials of Phillips et al., Sci Transl Med, 2015.
In Vivo Pharmacodynamic Efficacy of DSM265
Table 3: In Vivo Efficacy of DSM265 in the P. falciparum SCID Mouse Model
Dose (mg/kg/12h for 4 days)
Parasitemia Reduction
Outcome
1
Significant reduction
Recrudescence
10
Below limit of detection
Cure
25
Below limit of detection
Cure
50
Below limit of detection
Cure
75
Below limit of detection
Cure
100
Below limit of detection
Cure
Data from a 4-day dosing study in P. falciparum-infected SCID mice.[1][2] The minimal curative dose was determined to be in the range that maintains blood concentrations above the minimum parasiticidal concentration.[1]
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are based on established methods and can be adapted for the evaluation of DSM265 and its analogs.
Protocol 1: Murine Pharmacokinetic Study Using Serial Bleeding
This protocol describes a method for obtaining a complete pharmacokinetic profile from a single mouse, which reduces animal usage and inter-animal variability.[3][4]
Materials:
Test compound (DSM265) formulated in an appropriate vehicle (e.g., 0.5% hydroxypropyl methylcellulose)
Male or female mice (e.g., CD-1 or as required by the study design)
Dosing gavage needles (for oral administration) or syringes with appropriate needles (for intravenous administration)
Acclimatize animals for at least 3 days prior to the study.
Fast animals overnight (with access to water) before dosing, if required.
Accurately weigh each animal to determine the correct dosing volume.
Administer DSM265 via the desired route (e.g., oral gavage or intravenous tail vein injection). Record the exact time of dosing.[3]
Serial Blood Sampling:
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect a small volume of blood (approximately 30-50 µL) from each mouse.[3]
For early time points, submandibular vein bleeding is a suitable method.[3] For later time points, saphenous vein bleeding can be used.[5]
Collect blood into heparinized capillary tubes and transfer to pre-labeled microcentrifuge tubes.[3]
Apply gentle pressure to the bleeding site to ensure hemostasis.
Plasma Preparation:
Centrifuge the blood samples (e.g., at 11,000 rpm for 5 minutes) to separate plasma.[6]
Carefully transfer the plasma supernatant to new, pre-labeled microcentrifuge tubes.
Store plasma samples at -80°C until analysis.
Bioanalysis:
Quantify the concentration of DSM265 in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis:
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.
Protocol 2: In Vivo Antimalarial Efficacy - 4-Day Suppressive Test
This is a standard in vivo test to evaluate the activity of an antimalarial compound against the blood stages of Plasmodium in mice.[7][8][9][10][11]
Materials:
Plasmodium berghei infected donor mouse with a rising parasitemia of 20-30%.
Experimental mice (e.g., Swiss albino or other suitable strain).
Test compound (DSM265) and control drug (e.g., chloroquine) formulated in an appropriate vehicle.
Alsever's solution or other suitable anticoagulant.
Physiological saline.
Microscope slides.
Giemsa stain.
Microscope with an oil immersion objective.
Procedure:
Parasite Inoculation (Day 0):
Collect blood from a P. berghei-infected donor mouse via cardiac puncture into a heparinized syringe.
Dilute the infected blood with physiological saline to a concentration of 1 x 10⁷ parasitized red blood cells per 0.2 mL.
Inject each experimental mouse intraperitoneally with 0.2 mL of the diluted infected blood.
Drug Administration (Days 0-3):
Randomly divide the infected mice into groups (e.g., vehicle control, positive control, and different dose levels of DSM265). A typical group size is 5 mice.
Two to four hours after infection, administer the first dose of the test compound or control orally or via the desired route.
Continue daily administration for four consecutive days (Day 0, 1, 2, and 3).
Parasitemia Determination (Day 4):
On the fifth day (Day 4), prepare thin blood smears from the tail blood of each mouse.
Fix the smears with methanol and stain with Giemsa.
Examine the slides under a microscope to determine the percentage of parasitized red blood cells. Count at least 3-4 fields of view per slide.
Data Analysis:
Calculate the average parasitemia for each group.
Determine the percent suppression of parasitemia for each treatment group relative to the vehicle control group using the following formula:
% Suppression = [ (Average parasitemia of control group - Average parasitemia of treated group) / Average parasitemia of control group ] x 100
The ED₅₀ and ED₉₀ (the doses required to suppress parasitemia by 50% and 90%, respectively) can be calculated using appropriate statistical software.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of DSM265 and the experimental workflows.
Application Notes and Protocols for Testing DSM265 in Combination with Other Antimalarials
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive framework for the preclinical evaluation of the novel antimalarial candidate DSM265 in combination with othe...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the preclinical evaluation of the novel antimalarial candidate DSM265 in combination with other antimalarial agents. The protocols detailed below are intended to guide researchers in the systematic assessment of drug interactions, from initial in vitro screening to in vivo efficacy studies.
Introduction
DSM265 is a selective inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase (DHODH), a critical enzyme in the pyrimidine biosynthesis pathway of the malaria parasite.[1][2][3] By targeting this essential pathway, DSM265 demonstrates activity against both the blood and liver stages of P. falciparum, including strains resistant to currently available drugs.[1][3][4] To mitigate the risk of resistance development and enhance therapeutic efficacy, new antimalarial drugs like DSM265 are primarily developed as part of a combination therapy.[1]
The following protocols provide detailed methodologies for the in vitro and in vivo assessment of DSM265 in combination with other antimalarials to identify synergistic, additive, or antagonistic interactions and to guide the selection of optimal partner drugs for further clinical development.
Signaling Pathway of DSM265
The diagram below illustrates the mechanism of action of DSM265, highlighting its role in the inhibition of the pyrimidine biosynthesis pathway in Plasmodium falciparum.
Mechanism of action of DSM265.
Experimental Protocols
In Vitro Combination Testing
This protocol outlines the steps for assessing the interaction of DSM265 with a partner antimalarial drug against P. falciparum in a laboratory setting.
1.1. P. falciparum Culture
Parasite Strains: Utilize both drug-sensitive (e.g., 3D7) and drug-resistant (e.g., Dd2, K1) strains of P. falciparum.
Culture Medium: Maintain parasites in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, 2 mM L-glutamine, and 50 µg/mL hypoxanthine.
Culture Conditions: Incubate cultures at 37°C in a humidified atmosphere with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
Synchronization: Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment to ensure a homogenous parasite population for the assay.
1.2. Drug Preparation
Prepare stock solutions of DSM265 and the partner drug(s) in dimethyl sulfoxide (DMSO).
Create serial dilutions of each drug in the culture medium to achieve the desired final concentrations.
1.3. In Vitro Synergy Assay (Fixed-Ratio Isobologram Method)
The interaction between DSM265 and a partner drug can be assessed using the fixed-ratio isobologram method. This involves testing the drugs alone and in combination at various fixed concentration ratios.
Assay Plate Preparation: In a 96-well plate, add serial dilutions of DSM265 alone, the partner drug alone, and combinations of both drugs at fixed ratios (e.g., 4:1, 1:1, 1:4 based on their respective IC₅₀ values).
Parasite Addition: Add synchronized ring-stage parasites (0.5% parasitemia, 2.5% hematocrit) to each well.
Incubation: Incubate the plates for 72 hours under standard culture conditions.
Growth Inhibition Measurement: Determine parasite growth inhibition using a suitable method such as the SYBR Green I-based fluorescence assay or [³H]-hypoxanthine incorporation assay.
1.4. Data Analysis
Calculate the 50% inhibitory concentration (IC₅₀) for each drug alone and for each fixed-ratio combination.
Construct an isobologram by plotting the IC₅₀ values of the drug combinations.
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination to quantify the interaction:
FICI = (IC₅₀ of drug A in combination / IC₅₀ of drug A alone) + (IC₅₀ of drug B in combination / IC₅₀ of drug B alone)
Synergy: FICI ≤ 0.5
Additivity: 0.5 < FICI ≤ 2.0
Antagonism: FICI > 2.0
In Vivo Combination Testing
This protocol describes the evaluation of DSM265 in combination with a partner drug in a mouse model of malaria.
2.1. Animal Model
Mouse Strain: Use Swiss Webster or other suitable mouse strains. For studies with P. falciparum, humanized mouse models engrafted with human erythrocytes are required. For rodent malaria parasites, such as P. berghei, standard mouse strains can be used.
Parasite: For a standard efficacy study, infect mice with Plasmodium berghei.
Application Notes and Protocols for DSM265 Susceptibility Testing in P. falciparum Cultures
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed methodologies for the in vitro cultivation of Plasmodium falciparum and the subsequent determination of the suscept...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the in vitro cultivation of Plasmodium falciparum and the subsequent determination of the susceptibility of the parasite to the antimalarial compound DSM265. The protocols outlined below are based on established laboratory techniques and are intended to guide researchers in accurately assessing the efficacy of this novel drug candidate.
Introduction to P. falciparum Culture and DSM265
Plasmodium falciparum is the most virulent species of malaria parasite and is responsible for a significant global health burden. The continuous in vitro cultivation of its erythrocytic stages, a technique pioneered by Trager and Jensen, is a cornerstone of malaria research, enabling studies in parasite biology and drug development.[1][2]
DSM265 is a potent and selective inhibitor of the P. falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the de novo pyrimidine biosynthetic pathway.[3][4][5][6][7][8] This pathway is essential for the synthesis of DNA and RNA, and its inhibition leads to parasite death.[6][7][9] DSM265 has demonstrated activity against both the blood and liver stages of P. falciparum, including drug-resistant strains.[3][5][7][10]
Quantitative Susceptibility of P. falciparum Strains to DSM265
The following table summarizes the 50% effective concentration (EC₅₀) and 50% inhibitory concentration (IC₅₀) values of DSM265 against various P. falciparum strains as reported in the literature.
Continuous In Vitro Culture of P. falciparum Asexual Erythrocytic Stages
This protocol describes the standard method for maintaining a continuous culture of P. falciparum in human erythrocytes.
Materials:
P. falciparum parasite strain (e.g., 3D7)
Human erythrocytes (blood group O+)
Complete Culture Medium (CCM):
RPMI 1640 medium with L-glutamine and HEPES buffer
10% heat-inactivated human serum or 0.5% Albumax I[1][2]
Gentamicin (optional, to prevent bacterial contamination)
Sterile, flat-bottomed cell culture flasks
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
Incubator at 37°C
Centrifuge
Microscope and Giemsa stain for monitoring parasitemia
Procedure:
Preparation of Erythrocytes:
Wash human erythrocytes three times with RPMI 1640 medium by centrifugation at 500 x g for 5 minutes.
Remove the supernatant and the buffy coat after each wash.
Resuspend the erythrocyte pellet to a 50% hematocrit in CCM.
Initiation and Maintenance of Culture:
To initiate a culture, mix the thawed parasite stock with fresh erythrocytes in a culture flask to achieve an initial parasitemia of 0.5-1% and a final hematocrit of 5%.
Add the appropriate volume of CCM.
Place the flask in a modular incubation chamber, flush with the gas mixture, and incubate at 37°C.
Daily Maintenance:
Each day, remove the culture flask from the incubator and allow the erythrocytes to settle.
Carefully aspirate the supernatant (spent medium) and replace it with fresh, pre-warmed CCM.
Gently resuspend the erythrocytes.
Every 2-3 days, split the culture by adding fresh erythrocytes to maintain a parasitemia between 1-5%.
Monitoring Parasitemia:
Prepare a thin blood smear from the culture.
Stain with Giemsa and examine under a microscope to determine the percentage of infected erythrocytes (parasitemia) and the parasite stages.
DSM265 Susceptibility Testing using the SYBR Green I-based Fluorescence Assay
This assay is a widely used, high-throughput method for determining the IC₅₀ values of antimalarial drugs.[11][12][13][14][15] It relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite growth.
Materials:
Synchronized ring-stage P. falciparum culture (0.5% parasitemia, 2% hematocrit in CCM)
DSM265 stock solution (in DMSO)
96-well black, clear-bottom microplates
SYBR Green I lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I.
Application Notes and Protocols: Liver-Stage Plasmodium Assay Using DSM265
For Researchers, Scientists, and Drug Development Professionals Introduction Malaria remains a significant global health challenge, and the development of novel antimalarial agents is a critical priority. The liver stage...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria remains a significant global health challenge, and the development of novel antimalarial agents is a critical priority. The liver stage of the Plasmodium parasite life cycle is an attractive target for prophylactic drugs as it is clinically silent and represents a bottleneck in the infection. DSM265 is a potent and selective inhibitor of the Plasmodium dihydroorotate dehydrogenase (DHODH), an enzyme essential for pyrimidine biosynthesis in the parasite.[1][2] Unlike its human host, Plasmodium lacks a pyrimidine salvage pathway, making DHODH a validated drug target.[3][4] Preclinical studies have demonstrated that DSM265 is effective against both the blood and liver stages of Plasmodium falciparum.[1][2][3] This document provides detailed application notes and protocols for assessing the efficacy of DSM265 against liver-stage Plasmodium parasites in both in vitro and in vivo models.
Mechanism of Action of DSM265
DSM265 targets the parasite's dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[3][4] This pathway is crucial for the synthesis of DNA and RNA, which is essential for the rapid replication of the parasite within host hepatocytes.[3] By inhibiting DHODH, DSM265 effectively halts parasite development at the schizont stage in the liver.[3]
Mechanism of action of DSM265.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of DSM265 against liver-stage Plasmodium parasites.
Table 1: In Vitro Efficacy of DSM265 against Liver-Stage Plasmodium
Protocol 1: In Vitro Liver-Stage Assay using Primary Human Hepatocytes
This protocol describes the methodology to assess the efficacy of DSM265 against P. falciparum liver stages in a primary human hepatocyte culture system.
Materials:
Cryopreserved primary human hepatocytes
Collagen-coated 96-well plates
Hepatocyte culture medium (e.g., Williams' E medium supplemented with serum, glutamine, penicillin-streptomycin, and hepatocyte maintenance supplement pack)
P. falciparum sporozoites
DSM265 compound stock solution (in DMSO)
Primaquine (positive control)
Fixation solution (e.g., 4% paraformaldehyde)
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
Blocking buffer (e.g., 3% BSA in PBS)
Primary antibody (e.g., anti-Plasmodium HSP70)
Fluorescently labeled secondary antibody
DAPI nuclear stain
High-content imaging system
Procedure:
Hepatocyte Seeding: Thaw and seed primary human hepatocytes in collagen-coated 96-well plates according to the supplier's instructions. Culture the cells for 24 hours to allow for attachment and monolayer formation.
Sporozoite Infection:
Prepare a suspension of freshly dissected P. falciparum sporozoites in hepatocyte culture medium.
Aspirate the medium from the hepatocyte monolayer and add the sporozoite suspension.
Incubate for 3 hours to allow for invasion.
Wash the wells gently with PBS to remove non-invaded sporozoites.
Drug Treatment:
Prepare serial dilutions of DSM265 and primaquine in hepatocyte culture medium.
Add the drug dilutions to the infected hepatocyte cultures. Include a vehicle control (DMSO).
Incubation: Incubate the plates for 3 to 6 days to allow for parasite development into schizonts.
Immunofluorescence Staining:
Fix the cells with 4% paraformaldehyde.
Permeabilize the cells with 0.1% Triton X-100.
Block with 3% BSA in PBS.
Incubate with the primary antibody (e.g., anti-HSP70) followed by the fluorescently labeled secondary antibody.
Counterstain the nuclei with DAPI.
Imaging and Analysis:
Acquire images using a high-content imaging system.
Quantify the number and size of the exoerythrocytic forms (EEFs) using image analysis software.
Calculate the EC50 value by fitting the dose-response data to a suitable model.
Workflow for the in vitro liver-stage assay.
Protocol 2: In Vivo Liver-Stage Assay using FRG huHep Mice
This protocol details the assessment of DSM265's prophylactic efficacy in a humanized mouse model that supports P. falciparum liver-stage development.[5]
Materials:
FRG (Fah-/-, Rag2-/-, Il2rg-/-) mice engrafted with human hepatocytes (FRG huHep mice)
P. falciparum sporozoites (expressing luciferase for in vivo imaging)
DSM265 formulation for oral gavage
Vehicle control (e.g., 5% methylcellulose)
Anesthesia for mice
In Vivo Imaging System (IVIS)
D-luciferin substrate
Reagents and equipment for qPCR analysis of liver tissue
Procedure:
Animal Handling and Infection:
Acclimatize FRG huHep mice to the facility conditions.
Infect the mice with luciferase-expressing P. falciparum sporozoites via intravenous injection or mosquito bite.
Drug Administration:
Prepare the DSM265 formulation and vehicle control.
Administer DSM265 (e.g., 20 mg/kg) or vehicle to the mice via oral gavage at specified time points (e.g., 2, 24, and 48 hours post-infection).[5]
In Vivo Bioluminescence Imaging (IVIS):
On day 6 post-infection, anesthetize the mice.
Inject the mice with D-luciferin substrate.
Acquire bioluminescence images using an IVIS to quantify the parasite-derived luciferase signal in the liver.
Quantitative PCR (qPCR) Analysis:
At the end of the experiment (e.g., day 6), humanely euthanize the mice and harvest the livers.
Extract total DNA from the liver tissue.
Perform qPCR using primers specific for the Plasmodium 18S rRNA gene to quantify the parasite burden.
Data Analysis:
Compare the liver parasite burden (measured by both IVIS and qPCR) between the DSM265-treated and vehicle-treated groups to determine the percentage of inhibition.
Workflow for the in vivo liver-stage assay.
Conclusion
The provided protocols and data demonstrate that DSM265 is a potent inhibitor of Plasmodium liver-stage development. The in vitro and in vivo assay systems described are robust methods for evaluating the efficacy of DSM265 and other novel antimalarial compounds targeting the pre-erythrocytic stages of malaria. These assays are valuable tools for drug discovery and development efforts aimed at identifying new prophylactic antimalarial therapies.
Assessing the In Vitro Gametocytocidal Activity of DSM265: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed overview and experimental protocols for assessing the in vitro gametocytocidal activity of DSM265, a selective in...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview and experimental protocols for assessing the in vitro gametocytocidal activity of DSM265, a selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). DSM265 has demonstrated potent activity against the asexual blood and liver stages of the malaria parasite. However, its activity against the sexual stages, or gametocytes, which are responsible for transmission to mosquitoes, is limited.[1][2] This application note compiles available data on the gametocytocidal efficacy of DSM265 and presents a comprehensive protocol for a luciferase-based assay to evaluate compound activity against different gametocyte stages.
Introduction
Malaria eradication efforts are increasingly focused on transmission-blocking strategies, which necessitate the development of compounds that are active against mature Plasmodium falciparum gametocytes. DSM265 is an antimalarial drug candidate that targets the essential parasite enzyme dihydroorotate dehydrogenase (DHODH), which is critical for the de novo pyrimidine biosynthesis pathway.[3][4] While highly effective against replicating asexual parasites, the non-replicating nature of mature gametocytes suggests a reduced dependence on this pathway, potentially explaining the observed lack of significant gametocytocidal activity.[2] Accurate in vitro assessment of gametocytocidal activity is crucial for the development of new antimalarial therapies.
Mechanism of Action: DHODH Inhibition
DSM265 selectively inhibits Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the synthesis of DNA and RNA in the parasite. Unlike their human hosts, Plasmodium species lack pyrimidine salvage pathways and are therefore entirely dependent on de novo synthesis.[3][4] By blocking PfDHODH, DSM265 depletes the parasite's pyrimidine pool, leading to an arrest of proliferation and parasite death in the asexual stages.
Figure 1. Mechanism of action of DSM265 via inhibition of PfDHODH.
Data Presentation: In Vitro Gametocytocidal Activity of DSM265
The following table summarizes the reported in vitro potency of DSM265 against various stages of Plasmodium falciparum.
A critical prerequisite for assessing gametocytocidal activity is a robust method for in vitro gametocyte production. This protocol is adapted from established methods for generating mature P. falciparum gametocytes.
Materials:
P. falciparum culture (e.g., NF54 strain)
Human erythrocytes (O+)
Complete culture medium (e.g., RPMI 1640 supplemented with human serum, hypoxanthine, and HEPES)
N-acetylglucosamine (NAG)
Incubator at 37°C with a gas mixture of 5% CO2, 5% O2, and 90% N2
Procedure:
Initiate a high-parasitemia asexual culture of P. falciparum.
Induce gametocytogenesis by methods such as culture stress (e.g., limiting fresh erythrocytes).
On day 0 of gametocyte development, dilute the culture to approximately 0.5% parasitemia.
To eliminate the remaining asexual parasites, treat the culture with 50 mM N-acetylglucosamine for 48-72 hours starting from day 3 post-induction.
Maintain the gametocyte culture with daily media changes for 12-14 days to allow for maturation to stage V.
Monitor gametocyte development and staging by microscopic examination of Giemsa-stained smears.
Figure 2. Workflow for in vitro P. falciparum gametocyte culture.
II. Luciferase-Based Gametocytocidal Assay
This assay utilizes a transgenic P. falciparum line expressing a luciferase reporter gene under the control of a gametocyte-specific promoter (e.g., pfs16 for early-stage and pan-gametocyte activity, or other markers for late-stage specific activity).[5][6][7]
Materials:
Mature P. falciparum gametocyte culture (Day 12-14) of a luciferase-expressing strain
DSM265 and control compounds (e.g., epoxomicin as a positive control, DMSO as a negative control)
Prepare serial dilutions of DSM265 and control compounds in complete culture medium.
Dispense the compound dilutions into a 384-well plate.
Gametocyte Addition:
Determine the gametocytemia and hematocrit of the mature gametocyte culture.
Adjust the culture to a final concentration of 1-2% gametocytemia at a 1% hematocrit.
Add the gametocyte suspension to each well of the 384-well plate containing the compounds.
Incubation:
Incubate the plate for 48-72 hours at 37°C in a humidified, low-oxygen incubator.
Luminescence Reading:
Equilibrate the plate to room temperature.
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
Incubate for 5-10 minutes to allow for cell lysis and signal stabilization.
Measure the luminescence using a plate luminometer.
Data Analysis:
Normalize the luminescence readings to the DMSO control wells.
Plot the percentage of inhibition against the log of the compound concentration.
Calculate the 50% inhibitory concentration (IC50) using a non-linear regression model.
Figure 3. Workflow for the luciferase-based gametocytocidal assay.
Conclusion
The available in vitro data indicate that DSM265 has limited to no direct gametocytocidal activity, particularly against mature, transmissible stages of P. falciparum. This is consistent with its mechanism of action, which targets a pathway less critical for non-replicating gametocytes. The provided protocols offer a robust framework for the continued evaluation of DSM265 and other novel compounds for their potential transmission-blocking capabilities. The use of sensitive and stage-specific assays, such as the luciferase-based method described, is essential for accurately profiling the gametocytocidal effects of new antimalarial drug candidates.
DSM265 Formulation for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction DSM265 is a selective inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the pyrimidine biosyn...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSM265 is a selective inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the pyrimidine biosynthesis pathway of the malaria parasite.[1][2] Unlike the human host, the parasite relies solely on the de novo synthesis of pyrimidines, making PfDHODH an attractive target for antimalarial drugs.[3] DSM265 has demonstrated potent activity against both the blood and liver stages of P. falciparum in preclinical and clinical studies, positioning it as a promising candidate for both treatment and chemoprevention of malaria.[2][4] Its long half-life supports the potential for single-dose treatment or once-weekly prophylactic dosing.[1][5]
These application notes provide detailed protocols for the formulation and in vivo evaluation of DSM265 in common preclinical and clinical models.
Mechanism of Action: Inhibition of Pyrimidine Biosynthesis
DSM265 exerts its antimalarial effect by binding to and inhibiting PfDHODH. This enzyme catalyzes the oxidation of dihydroorotate to orotate, a key step in the de novo pyrimidine biosynthetic pathway. By blocking this step, DSM265 deprives the parasite of essential pyrimidine nucleotides required for DNA and RNA synthesis, ultimately leading to parasite death.[6][7] The high selectivity of DSM265 for the parasite enzyme over the human ortholog contributes to its favorable safety profile.[8]
Caption: Inhibition of the Plasmodium pyrimidine biosynthesis pathway by DSM265.
Data Presentation: Quantitative In Vivo Data Summary
The following tables summarize key quantitative data for DSM265 from various in vivo studies.
Table 1: Pharmacokinetics of DSM265 in Preclinical Species and Humans
Protocol 1: Oral Formulation of DSM265 for Murine Studies
This protocol describes the preparation of a suspension of DSM265 suitable for oral gavage in mice.
Materials:
DSM265 (tosylate salt or free base)
Sodium carboxymethylcellulose (Na-CMC)
Benzyl alcohol
Tween 80 (Polysorbate 80)
Sterile water for injection
Sterile glass vials
Magnetic stirrer and stir bar
Homogenizer (optional)
Procedure:
Prepare the vehicle solution:
In a sterile glass vial, add sterile water.
While stirring, slowly add 0.5% (w/v) Na-CMC. Mix until fully dissolved.
Add 0.5% (v/v) benzyl alcohol and 0.4% (v/v) Tween 80 to the solution.
Continue stirring until a homogenous vehicle solution is formed.[1]
Prepare the DSM265 suspension:
Weigh the required amount of DSM265 powder based on the desired final concentration and dosing volume.
Slowly add the DSM265 powder to the prepared vehicle while vortexing or stirring.
Continue to mix thoroughly to ensure a uniform suspension. For higher concentrations or to improve uniformity, a brief period of homogenization may be beneficial.
Administration:
Administer the suspension to mice via oral gavage at the desired dose.
Ensure the suspension is well-mixed immediately before each administration to prevent settling.
Caption: Workflow for preparing DSM265 oral suspension for mouse studies.
Protocol 2: In Vivo Efficacy Assessment in a P. falciparum SCID Mouse Model
This protocol outlines a standard 4-day test to evaluate the efficacy of DSM265 against blood-stage P. falciparum in humanized mice.
Model:
Mouse Strain: NOD-scid IL-2Rγnull (NSG) mice are recommended as they support higher levels of parasitemia without requiring myelosuppression.[13][14]
Humanization: Mice are engrafted with human red blood cells (hRBCs) to support parasite growth. This is typically achieved by daily intravenous injection of hRBCs.[14]
Parasite Strain: A human-adapted P. falciparum strain such as 3D7 or NF54 is used.[13][15]
Procedure:
Infection:
Infect hRBC-engrafted NSG mice intravenously with approximately 20 x 106P. falciparum-infected erythrocytes.[14]
Monitoring Parasitemia:
Beginning 3 days post-infection, monitor peripheral blood parasitemia daily.
Prepare thin blood smears from tail blood and stain with Giemsa.
Alternatively, use flow cytometry with a nucleic acid stain (e.g., SYTO-16) to quantify parasitemia.[16]
Treatment:
Once parasitemia is established (typically day 3 post-infection), randomize mice into treatment and vehicle control groups.
Administer DSM265 (formulated as in Protocol 1) or vehicle orally once or twice daily for four consecutive days.[10][13]
Efficacy Readout:
Continue daily monitoring of parasitemia for several days after the final dose to assess parasite clearance and any potential recrudescence.
The efficacy is determined by comparing the reduction in parasitemia in the treated groups to the vehicle control group.
Caption: Experimental workflow for assessing DSM265 efficacy in a SCID mouse model.
Protocol 3: Formulation for Controlled Human Malaria Infection (CHMI) Studies
For clinical studies, an amorphous spray-dried dispersion (SDD) of DSM265 is used to improve solubility and bioavailability.[11][16]
Materials:
DSM265 25% spray-dried dispersion (250 mg/g)
Vehicle components:
Methocel A4M (hydroxypropyl methylcellulose)
Polysorbate 80
Simethicone emulsion
Sucralose
Ethyl vanillin
Purified water
Calibrated dosing bottles
Procedure:
Vehicle Preparation:
On the day of dosing, prepare the vehicle by dissolving the following in purified water:
Weigh the appropriate amount of the 25% DSM265 SDD powder to achieve the target dose (e.g., 400 mg of active DSM265).
Reconstitute the powder in a specified volume of the prepared vehicle (e.g., 240 mL) in a dosing bottle.[11]
Mix thoroughly to ensure the SDD is fully suspended.
Administration:
The oral liquid suspension is administered to the study participant under observation.
A placebo, consisting of the SDD excipient (hydroxypropylmethylcellulose acetate succinate) reconstituted in the same vehicle, is used for the control group to maintain blinding.[11]
Conclusion
DSM265 is a promising antimalarial candidate with a well-defined mechanism of action and demonstrated in vivo efficacy. The protocols provided here for the formulation and evaluation of DSM265 in both preclinical murine models and clinical human challenge studies offer a foundation for researchers in the field of antimalarial drug development. Proper formulation, particularly the use of spray-dried dispersions for clinical applications, is crucial for achieving adequate oral bioavailability. The humanized mouse model and the CHMI model are powerful tools for the preclinical and early clinical assessment of novel antimalarial compounds like DSM265.
Application Notes and Protocols for Quantifying DSM265 Efficacy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to quantifying the efficacy of the antimalarial drug candidate DSM265 in preclinical models. Detailed...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to quantifying the efficacy of the antimalarial drug candidate DSM265 in preclinical models. Detailed protocols for key in vitro and in vivo experiments are provided, along with data presentation standards and visualizations to facilitate experimental design and data interpretation.
Introduction
DSM265 is a selective inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the pyrimidine biosynthesis pathway of the malaria parasite.[1][2][3] Unlike the human host, Plasmodium parasites rely solely on the de novo synthesis of pyrimidines, making PfDHODH an attractive drug target.[3] DSM265 has demonstrated potent activity against both the blood and liver stages of P. falciparum, including drug-resistant strains.[1][2][4] This document outlines standardized methods to quantify the potent antiparasitic activity of DSM265 in preclinical settings.
Mechanism of Action: Inhibition of PfDHODH
DSM265 exerts its antimalarial effect by binding to and inhibiting the enzymatic activity of PfDHODH. This enzyme catalyzes the oxidation of dihydroorotate to orotate, a key step in the de novo pyrimidine biosynthetic pathway. By blocking this step, DSM265 deprives the parasite of essential pyrimidine nucleotides required for DNA and RNA synthesis, ultimately leading to parasite death.[1][5] The high selectivity of DSM265 for the parasite enzyme over the human ortholog contributes to its favorable safety profile.[1][2]
Mechanism of Action of DSM265.
Quantitative Data Summary
The following tables summarize the key quantitative efficacy parameters for DSM265 derived from preclinical studies.
Technical Support Center: Mechanisms of Resistance to DSM265 in Plasmodium
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers studying resistance to the antimalarial drug candidate DSM265 in Plasm...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers studying resistance to the antimalarial drug candidate DSM265 in Plasmodium species.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of DSM265?
A1: DSM265 is a selective inhibitor of the Plasmodium dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] Plasmodium parasites rely exclusively on this pathway for the synthesis of pyrimidines required for DNA and RNA replication, as they lack the pyrimidine salvage pathways present in their human hosts.[2] By inhibiting DHODH, DSM265 depletes the parasite's pyrimidine pool, arresting its growth and replication, particularly before the multinucleated schizont stage in both blood and liver stages.[1]
Q2: What are the primary known mechanisms of resistance to DSM265?
A2: The predominant mechanism of resistance to DSM265 is the acquisition of point mutations in the drug's target enzyme, DHODH.[3][4][5] These mutations typically occur in or near the DSM265 binding site, reducing the drug's binding affinity and inhibitory potency.[3][6] Additionally, gene amplification of the dhodh locus has been identified as a less common mechanism of resistance.[4][6]
Q3: Which specific mutations in DHODH are associated with DSM265 resistance?
A3: A number of mutations have been identified through in vitro selection experiments and in clinical studies. The most clinically relevant mutation is C276F or C276Y, which was identified in a patient who recrudesced during a Phase IIa clinical study.[3][4] Other mutations selected in vitro include G181C, E182, R265, and L531.[4] In total, at least 13 distinct point mutations in DHODH have been shown to confer resistance.[5][7]
Q4: How significant is the level of resistance conferred by these mutations?
A4: Mutations in DHODH can confer a wide range of resistance levels, with reported increases in the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) ranging from 2-fold to approximately 400-fold compared to the wild-type parasite.[5][7]
Q5: Does resistance to DSM265 confer cross-resistance to other antimalarials?
A5: No, parasites that have developed resistance to DSM265 via DHODH mutations have been shown to retain full sensitivity to other classes of antimalarials, such as atovaquone (a mitochondrial electron transport chain inhibitor) and artemisinin.[3][4][8] This suggests that the resistance mechanism is specific to the DHODH inhibitor class.
Q6: What is the structural basis for resistance caused by the C276F mutation?
A6: The C276 residue is not directly in the DSM265 binding pocket but is located in the adjacent flavin mononucleotide (FMN) cofactor site.[3][6] X-ray structure analysis of the mutant C276F enzyme revealed that the substitution of the smaller cysteine with the bulkier phenylalanine residue induces conformational changes in nearby amino acids.[3][4][9] These changes restrict the size of the DSM265 binding pocket, thereby reducing the drug's ability to bind effectively.[3][8]
Troubleshooting Guides
Issue 1: Failure to Select for DSM265-Resistant Parasites In Vitro
Possible Cause
Suggested Solution
Drug concentration is too high.
A very high concentration of DSM265 may kill all parasites before resistant mutants can emerge. Start selections at a concentration around the EC₉₀ and consider a range of starting concentrations.
Initial parasite inoculum is too low.
The frequency of spontaneous resistance mutations is low. A larger starting inoculum (e.g., >1x10⁹ parasites) increases the probability of a resistant mutant being present in the initial population.[4]
Inconsistent drug pressure.
Ensure continuous drug pressure is maintained throughout the selection process. Prepare fresh drug-containing media for each cycle of culture maintenance.
Contamination of culture.
Microbial contamination can outcompete parasites. Regularly check cultures for sterility and use proper aseptic techniques.
Poor parasite viability.
Ensure the parental parasite line is healthy and growing robustly before initiating the selection experiment.
Issue 2: Inconsistent EC₅₀ Values in Drug Susceptibility Assays
Possible Cause
Suggested Solution
Inaccurate drug dilutions.
Prepare fresh serial dilutions of DSM265 for each experiment from a validated stock solution. Use calibrated pipettes and perform dilutions carefully.
Variability in parasite inoculum.
Ensure a consistent starting parasitemia and hematocrit for each well in the assay plate. Synchronize parasite cultures to the ring stage for more consistent results.
Assay readout variability.
If using a hypoxanthine incorporation assay, ensure the label is added at the correct time point and that the incubation period is consistent. For SYBR Green or pLDH assays, ensure complete cell lysis and proper mixing before reading.
Edge effects on the assay plate.
To minimize evaporation and temperature gradients, do not use the outer wells of the 96-well plate for experimental samples. Fill them with media instead.
Drug instability.
Store DSM265 stock solutions at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles.
Issue 3: CRISPR/Cas9 Editing of the dhodh Locus is Unsuccessful
Possible Cause
Suggested Solution
Inefficient plasmid transfection.
Optimize the electroporation parameters for your specific P. falciparum strain. Ensure high-quality, pure plasmid DNA is used.
Poor guide RNA design.
Design multiple guide RNAs targeting the region of interest. Validate their cutting efficiency if possible. Ensure the gRNA is specific to the P. falciparum genome to avoid off-target effects.
Homology repair template is incorrect.
The homology arms in the donor template should be sufficiently long (e.g., 400-600 bp) and perfectly match the genomic sequence flanking the target site, except for the intended mutation and any shield mutations.
Lack of positive selection.
Ensure the selection drug (e.g., blasticidin, WR99210) is used at the correct concentration to select for transfectants.
Introduced mutation is lethal.
While known resistance mutations are viable, novel engineered mutations could be lethal. If you are introducing a new mutation, consider the potential impact on enzyme function.
Data Presentation
Table 1: In Vitro DSM265 Susceptibility of Resistant P. falciparum Lines
Data represents the relative increase in the concentration of DSM265 required to inhibit parasite growth by 50% compared to the drug-sensitive parental Dd2 strain.
Table 2: In Vitro DHODH Enzyme Inhibition by DSM265
Data represents the relative increase in the concentration of DSM265 required to inhibit the enzymatic activity of recombinant DHODH by 50% compared to the wild-type enzyme.
Mandatory Visualizations
Caption: Mechanism of action of DSM265 in the Plasmodium pyrimidine pathway.
Caption: Workflow for in vitro selection and characterization of DSM265 resistance.
Caption: Logical flow from DHODH mutation to the resistant phenotype.
Experimental Protocols
Protocol 1: In Vitro Drug Susceptibility Assay (SYBR Green I)
This protocol determines the 50% effective concentration (EC₅₀) of DSM265 against P. falciparum.
Materials:
P. falciparum culture (synchronized to ring stage)
Complete parasite medium (RPMI-1640, AlbuMAX II, hypoxanthine)
Human erythrocytes (O+)
DSM265 stock solution (e.g., 10 mM in DMSO)
96-well flat-bottom microplates
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
Preparation: Prepare a parasite culture with 0.5% parasitemia and 2% hematocrit in complete medium.
Drug Plating: Prepare serial dilutions of DSM265 in complete medium. Add 100 µL of each drug concentration to triplicate wells of a 96-well plate. Include drug-free wells (negative control) and wells with uninfected erythrocytes (background control).
Parasite Addition: Add 100 µL of the prepared parasite culture to each well (final volume 200 µL).
Incubation: Incubate the plate for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) chamber at 37°C.
Lysis and Staining:
Prepare fresh SYBR Green I staining solution by diluting the stock 1:5000 in lysis buffer (e.g., 2 µL of 10,000x stock in 10 mL lysis buffer).
Carefully remove 150 µL of supernatant from each well.
Add 100 µL of the SYBR Green I lysis buffer to each well.
Mix well and incubate in the dark at room temperature for 1-2 hours.
Data Acquisition: Read the fluorescence of the plate using a plate reader.
Analysis: Subtract the background fluorescence (uninfected erythrocytes) from all readings. Plot the fluorescence intensity against the log of the drug concentration and fit the data to a non-linear regression curve (e.g., log(inhibitor) vs. response -- variable slope) to determine the EC₅₀ value.
Protocol 2: In Vitro Selection of DSM265-Resistant Parasites
This protocol describes a method for generating resistant parasites through continuous drug pressure.
Materials:
High-density, asynchronous P. falciparum culture
DSM265
Culture flasks (T25 or T75)
Complete parasite medium
Giemsa stain for microscopy
Methodology:
Initiation: Start with a large inoculum of parasites (e.g., 1-5 x 10⁹ parasites) in a T75 flask at a high parasitemia (e.g., 5-8%).
Initial Drug Pressure: Add DSM265 to the culture at a concentration equivalent to the EC₉₀ or 2x EC₅₀ of the parental line.
Monitoring: Maintain the culture with daily media changes containing fresh DSM265. Monitor parasitemia every 1-2 days by Giemsa-stained thin blood smears.
Recrudescence: Parasitemia will likely drop to undetectable levels. Continue to maintain the culture under drug pressure, changing media every 2 days and adding fresh erythrocytes weekly. Continue monitoring for several weeks to months until parasites reappear (recrudesce).
Increasing Pressure (Optional): Once a stable, drug-resistant population is established, the drug concentration can be gradually increased in a stepwise manner to select for higher levels of resistance.
Cloning: Once a resistant bulk culture is established, isolate clonal lines by limiting dilution or single-cell sorting to ensure a genetically homogenous population for downstream analysis.
Characterization: Characterize the cloned resistant lines by determining their EC₅₀ values (Protocol 1) and sequencing the dhodh gene to identify potential mutations.
Protocol 3: Confirmation of Resistance Mutation via CRISPR/Cas9
This protocol provides a general workflow for introducing a specific mutation (e.g., C276F) into the dhodh gene of a drug-sensitive parasite line to confirm its role in resistance.[3][9]
Materials:
pUF1-Cas9 plasmid (or similar plasmid expressing Cas9 and a drug-selectable marker)
Guide RNA (gRNA) expression plasmid (or integrated into Cas9 plasmid)
Donor DNA template (plasmid or linear dsDNA) containing the desired mutation and flanking homology arms.
Drug-sensitive P. falciparum (e.g., Dd2 or 3D7)
Electroporation reagents and equipment
Selection drug (e.g., WR99210, Blasticidin-S HCl)
Methodology:
Plasmid Construction:
Design a specific gRNA targeting the dhodh locus near the desired mutation site. Clone the gRNA sequence into the expression plasmid.
Synthesize a donor DNA template containing the target mutation (e.g., C276F). Introduce silent "shield" mutations within the protospacer adjacent motif (PAM) or gRNA binding site to prevent the donor template and the edited locus from being re-cleaved by Cas9. Flank the mutated region with 400-600 bp homology arms identical to the wild-type genomic sequence.
Transfection:
Prepare ring-stage parasites for transfection.
Co-transfect the parasites with the Cas9/gRNA plasmid and the donor DNA template via electroporation.
Drug Selection:
Approximately 24 hours post-transfection, apply the appropriate selection drug to kill non-transfected parasites.
Maintain the culture under selection pressure until parasites reappear, typically within 2-4 weeks.
Cloning and Verification:
Clone the resulting parasite population by limiting dilution.
Screen individual clones by PCR and Sanger sequencing of the dhodh locus to confirm the successful introduction of the desired mutation.
Phenotypic Analysis:
Perform drug susceptibility assays (Protocol 1) on the confirmed, edited clones to verify that the introduced mutation confers resistance to DSM265. Compare the resulting EC₅₀ to the wild-type parental line.
Technical Support Center: Investigating DHODH Mutations and DSM265 Resistance
This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying resistance to the antimalarial drug candidate DSM265, focusing on mutations in the Plasmodium falcip...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying resistance to the antimalarial drug candidate DSM265, focusing on mutations in the Plasmodium falciparum dihydroorotate dehydrogenase (DHODH) enzyme.
Troubleshooting Guides
This section provides solutions to common issues encountered during DSM265 resistance experiments.
Problem: Difficulty in selecting for DSM265-resistant P. falciparum in vitro.
Possible Cause 1: Inappropriate Drug Concentration. The concentration of DSM265 used for selection may be too high, leading to parasite death, or too low, failing to apply sufficient selective pressure.
Solution: Start with a concentration around the EC99 (99% effective concentration) for the parent parasite line.[1] If parasites do not recrudesce, consider lowering the concentration. If parasites grow too readily without a significant decrease in susceptibility, a gradual increase in drug concentration may be necessary.
Possible Cause 2: Insufficient Parasite Inoculum. The starting number of parasites may be too low for a spontaneous resistance mutation to be present.
Solution: For in vitro resistance selections, a large starting inoculum is often required to increase the probability of selecting for pre-existing resistant mutants.[2] Inoculums of 2x10^9 parasites have been used successfully.[2]
Possible Cause 3: Ineffective Selection Strategy. The method of drug pressure might not be optimal for selecting resistant parasites.
Solution: Two primary in vitro selection methods have been successfully employed:
Continuous Pressure: Parasites are continuously exposed to a specific concentration of DSM265.[3] This method is useful for selecting high-level resistance.
Intermittent Pulse Treatment: Parasite cultures are treated with a high concentration of DSM265 (e.g., EC99) for a defined period (e.g., 6-8 days), followed by a period of growth in drug-free medium to allow for the recovery of resistant parasites.[1] This can be repeated in cycles.
Problem: Selected resistant parasites show a wide range of EC50 values.
Possible Cause: Heterogeneous Resistant Population. The initial bulk culture of resistant parasites may consist of a mix of clones with different resistance mutations or mechanisms.
Solution: It is crucial to clone the resistant parasite population by limiting dilution to obtain genetically pure lines.[4] This will allow for the accurate characterization of the resistance level and the identification of the specific mutation(s) in each clonal line.
Problem: Unable to confirm that an identified DHODH mutation is solely responsible for DSM265 resistance.
Possible Cause: Presence of secondary mutations or other resistance mechanisms. The selected parasite line may harbor additional genetic changes that contribute to the resistance phenotype.
Solution: Use genome editing techniques, such as CRISPR/Cas9, to introduce the specific DHODH mutation into a drug-sensitive parent parasite line.[2][4][5][6][7][8] If the engineered parasites exhibit the same level of resistance as the selected line, it confirms that the DHODH mutation is the primary driver of resistance.
Frequently Asked Questions (FAQs)
Q1: What are the known DHODH mutations that confer resistance to DSM265?
A1: Several point mutations in the P. falciparum DHODH gene have been identified through in vitro selection and in clinical studies. These include mutations in the DSM265 binding site and the adjacent flavin cofactor site.[2][4][5][6][7][8] Known mutations include: C276F, C276Y, G181C, L531F, R265G, E182D, and V532G.[1][4][9][10]
Q2: Do all DHODH mutations have the same impact on DSM265 resistance?
A2: No, different mutations can lead to varying levels of resistance. The fold-increase in the EC50 value for DSM265 can range from approximately 2-fold to over 400-fold depending on the specific mutation.[1] For example, the C276F and C276Y mutations have been shown to cause significant shifts in DSM265 susceptibility.[2][9]
Q3: Besides point mutations, are there other mechanisms of resistance to DSM265?
A3: Yes, in addition to point mutations in the DHODH gene, amplification of the dhodh gene has also been identified as a mechanism of resistance to DSM265.[2][11][12] This leads to increased expression of the DHODH enzyme.
Q4: Do DSM265-resistant parasites show cross-resistance to other antimalarials?
A4: Parasites with DHODH mutations conferring resistance to DSM265 have been shown to retain full sensitivity to other antimalarials with different mechanisms of action, such as atovaquone and artemisinin.[2][4][5][6][7][8]
Q5: How do the identified DHODH mutations affect the enzyme's function and interaction with DSM265?
A5: The mutations can lead to reduced efficacy of DSM265 by decreasing its binding affinity to the DHODH enzyme.[2][4][5][6][7][8] For instance, X-ray structure analysis of the C276F mutant enzyme revealed conformational changes in nearby residues that restrict the size of the DSM265 binding pocket.[2][5][6][7][8]
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of DHODH mutations on DSM265 efficacy.
Table 1: In Vitro Efficacy of DSM265 against Resistant P. falciparum Clones
Technical Support Center: Optimizing DSM265 Dosage and Administration in Mice
Welcome to the technical support center for the use of DSM265 in murine models. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols a...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for the use of DSM265 in murine models. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols and troubleshooting common issues encountered during the administration of this antimalarial compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for DSM265?
A1: DSM265 is a potent and selective inhibitor of the Plasmodium dihydroorotate dehydrogenase (DHODH) enzyme.[1][2][3][4][5][6] This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA in the malaria parasite.[1][4] Unlike their human hosts, Plasmodium species lack pyrimidine salvage pathways and are entirely dependent on this de novo synthesis, making DHODH an excellent drug target.[1][4] By inhibiting DHODH, DSM265 effectively halts parasite replication.[4][6]
Q2: What is the recommended dosage of DSM265 for efficacy studies in mice?
A2: Due to the short half-life of DSM265 in mice (approximately 2-4 hours), a twice-daily (b.i.d.) dosing regimen is recommended to maintain therapeutic plasma concentrations.[1] The reported 90% effective dose (ED90) in the P. falciparum SCID mouse model is 3 mg/kg/day, administered as 1.5 mg/kg twice daily via oral gavage.[7]
Q3: How should DSM265 be formulated for oral administration in mice?
A3: A common and effective vehicle for preparing DSM265 for oral gavage in mice is a solution of 0.5% hydroxypropyl methylcellulose (HPMC) and 0.02% Tween 80 in water.[8]
Q4: Can DSM265 be used in rodent malaria parasite models like P. berghei or P. yoelii?
A4: No, DSM265 shows poor activity against the DHODH enzyme from rodent Plasmodium species.[1] Therefore, efficacy models using these species are not suitable for profiling DSM265. The recommended model is the severe combined immunodeficient (SCID) mouse model engrafted with human erythrocytes and infected with P. falciparum.[1][8]
Q5: What is the expected in vivo activity of DSM265?
A5: DSM265 is efficacious against both the blood and liver stages of P. falciparum.[1][3][5][9][10] In the P. falciparum SCID mouse model, treatment with an effective dose leads to a significant reduction in parasitemia.[1][8]
Troubleshooting Guide
Issue
Possible Cause
Recommended Solution
Suboptimal efficacy or lack of parasite clearance.
Insufficient drug exposure due to the short half-life of DSM265 in mice.
Ensure a twice-daily (b.i.d.) dosing regimen is being followed to maintain adequate plasma concentrations.[1] Verify the accuracy of the dose preparation and administration volume.
Use of an inappropriate mouse model.
Confirm that you are using a P. falciparum infected humanized mouse model (e.g., SCID mice with human erythrocytes) as DSM265 is not effective against rodent malaria parasites.
Development of drug resistance.
While DSM265 is active against many drug-resistant parasite strains, resistance can emerge through mutations in the dhodh gene.[11] If resistance is suspected, sequence the dhodh gene of the recrudescent parasites.
Difficulty in dissolving or formulating DSM265.
Improper vehicle or solvent.
Use the recommended vehicle of 0.5% HPMC with 0.02% Tween 80 for oral administration.[8] For stock solutions, DMSO can be used.[7]
Variability in experimental results.
Inconsistent dosing schedule or administration technique.
Adhere strictly to a consistent twice-daily dosing schedule. Ensure proper oral gavage technique to deliver the full dose accurately.
Differences in mouse strain or parasite strain.
Report the specific mouse and P. falciparum strains used in your study for better comparability with published data.
Data Presentation
Table 1: In Vivo Efficacy of DSM265 in the P. falciparum SCID Mouse Model
In Vivo Efficacy Testing in the P. falciparum SCID Mouse Model
This protocol is a summary of methodologies described in published studies.[1][8]
Animal Model: Severe Combined Immunodeficient (SCID) mice are engrafted with human erythrocytes to support the growth of P. falciparum.
Infection: Mice are infected with a specified number of P. falciparum parasites (e.g., 2 x 10⁷ parasites) intravenously.[8]
Treatment Initiation: Drug treatment is typically initiated on day 3 post-infection when parasitemia is established.[8]
Drug Preparation: Prepare DSM265 in a vehicle of 0.5% hydroxypropyl methylcellulose (HPMC) and 0.02% Tween 80 in water.[8]
Administration: Administer DSM265 orally via gavage twice daily (b.i.d.) for four consecutive days.[1][7][8] The volume of administration is typically 10 ml/kg of body weight.[8]
Monitoring: Monitor parasitemia daily by collecting a small blood sample and analyzing it via flow cytometry or Giemsa-stained blood smears.[8][12]
Endpoint: The primary endpoint is the reduction in parasitemia compared to a vehicle-treated control group. The dose that reduces parasitemia by 90% (ED90) at a specific time point (e.g., day 7) is determined.[8]
Visualizations
Caption: DSM265 inhibits the parasite's DHODH enzyme.
Potential off-target effects of DSM265 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using DSM265 in cellular assays. The information is designed to help address specific issues that may be...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using DSM265 in cellular assays. The information is designed to help address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of DSM265?
A1: DSM265 is a highly selective inhibitor of the Plasmodium dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the pyrimidine biosynthesis pathway of the malaria parasite.[1][2] By inhibiting this enzyme, DSM265 disrupts DNA and RNA synthesis, which is essential for the parasite's survival.[3] It is highly selective for the parasite's enzyme over the human ortholog.[4][5][6]
Q2: Has DSM265 been screened for off-target activities?
A2: Yes, DSM265 has undergone off-target screening. It was tested against a panel of 106 human receptors and ion channels by Cerep Inc. and a panel of human kinases at the University of Dundee. In these screenings, DSM265 showed minimal activity, with IC50 values greater than 4.2 μg/mL. Additionally, it did not show any measurable inhibition of key CYP enzymes in human liver microsomes (IC50 values >10 μg/mL).
Q3: What is the cytotoxic concentration of DSM265 in human cell lines?
A3: In cytotoxicity assays using the human liver cell line HepG2, DSM265 has a 50% cytotoxic concentration (CC50) of greater than 30 μM when incubated for 72 hours, as determined by the CellTiter-Glo assay.
Q4: I am observing unexpected effects in my cellular assay that are not consistent with DHODH inhibition. What could be the cause?
A4: While DSM265 is highly selective, it's important to consider several factors:
Compound Purity: Ensure the purity of your DSM265 stock. Impurities could lead to unexpected biological activities.
Off-Target Effects: Although extensive screening has shown minimal off-target activity at concentrations up to 4.2 μg/mL, it is possible that at higher concentrations or in specific sensitive cell lines, uncharacterized off-target effects may occur.
Assay Interference: The compound may interfere with the assay readout itself. For example, some compounds can interfere with the reagents used in viability assays. It is recommended to run appropriate controls, such as a cell-free assay, to test for interference.
Cell Line Specific Effects: The metabolic pathways and sensitivities of your specific cell line could influence the effects of DSM265.
Troubleshooting Guides
Guide 1: Unexpected Cytotoxicity in Non-Malarial Cells
Problem: You are observing significant cytotoxicity in a mammalian cell line at concentrations where DSM265 is expected to be safe.
Potential Cause
Troubleshooting Step
Compound Degradation or Contamination
Verify the integrity and purity of your DSM265 stock solution using analytical methods like HPLC-MS. Prepare fresh stock solutions.
Cell Line Sensitivity
Determine the CC50 of DSM265 in your specific cell line using a standard cytotoxicity assay (e.g., CellTiter-Glo). Compare this to the known CC50 in HepG2 cells (>30 µM).
Assay Interference
Run a cell-free control by adding DSM265 to the assay medium without cells to check for direct interference with the assay reagents.
Off-Target Effects at High Concentrations
Perform a dose-response experiment to see if the cytotoxicity is concentration-dependent. If possible, use a lower, more selective concentration of DSM265.
Guide 2: Variability in Anti-malarial Potency (EC50) Assays
Problem: You are observing inconsistent EC50 values for DSM265 against P. falciparum in your cellular assays.
Potential Cause
Troubleshooting Step
Inconsistent Parasite Inoculum
Ensure a consistent starting parasitemia for each experiment. Use synchronized parasite cultures if possible.
Serum Protein Binding
The concentration of serum in your culture medium can affect the free concentration of DSM265. Maintain a consistent serum percentage across all experiments.
Compound Stability in Culture Medium
Prepare fresh dilutions of DSM265 for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.
Assay Readout Variability
For assays relying on DNA-intercalating dyes, ensure complete cell lysis. For metabolic assays, ensure parasites are in a metabolically active state.
Quantitative Data Summary
Parameter
Value
Assay/System
Reference
IC50 (PfDHODH)
8.9 nM
Enzyme Inhibition Assay
EC50 (P. falciparum 3D7)
4.3 nM
Parasite Growth Inhibition Assay
CC50 (HepG2 cells)
> 30 µM
CellTiter-Glo (72h incubation)
Off-Target Screening (106 receptors/ion channels)
IC50 > 4.2 µg/mL
Cerep Inc. Panel
Off-Target Screening (kinases)
Minimal Activity
University of Dundee Panel
CYP Enzyme Inhibition
IC50 > 10 µg/mL
Human Liver Microsomes
Experimental Protocols
Protocol 1: Cytotoxicity Assessment using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted for determining the cytotoxic effect of DSM265 on a mammalian cell line such as HepG2.
Materials:
Opaque-walled 96-well plates suitable for luminescence readings.
HepG2 cells (or other mammalian cell line of interest).
Seed the cells in an opaque-walled 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of DSM265 in complete culture medium from the stock solution. Ensure the final DMSO concentration does not exceed 0.5%.
Include wells with vehicle control (medium with the same final concentration of DMSO) and wells with medium only (no cells) for background measurement.
Remove the medium from the cells and add 100 µL of the prepared DSM265 dilutions or controls.
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
Assay Measurement:
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
Add 100 µL of CellTiter-Glo® Reagent to each well.
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
Measure the luminescence using a plate-reading luminometer.
Data Analysis:
Subtract the average background luminescence (medium only wells) from all other readings.
Normalize the data to the vehicle-treated control wells (representing 100% viability).
Plot the percentage of cell viability against the logarithm of the DSM265 concentration and fit a dose-response curve to determine the CC50 value.
Navigating Inconsistent Results in DSM265 In Vitro Assays: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in in vitro assays w...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in in vitro assays with the antimalarial candidate DSM265.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of DSM265?
A1: DSM265 is a selective inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3][4] This pathway is essential for the synthesis of DNA and RNA, and therefore for parasite replication.[3][4] Unlike the human host, the parasite cannot salvage pyrimidines and is entirely dependent on this de novo pathway for survival.[3][4][5]
Q2: Against which life cycle stages of Plasmodium falciparum is DSM265 active?
A2: DSM265 demonstrates activity against both the blood and liver stages of P. falciparum.[1][2][6] It has also been observed to have modest activity against the formation of the oocyst stage in insects, suggesting potential for transmission-blocking.[1] However, it shows limited activity against early-stage and mature gametocytes.[7]
Q3: What are the typical EC50 values observed for DSM265 against sensitive P. falciparum strains?
A3: The 50% effective concentration (EC50) for DSM265 against drug-sensitive P. falciparum strains typically ranges from 0.001 to 0.004 µg/mL.[1] It is important to note that these values can be influenced by assay conditions, particularly the protein content of the culture medium.[1]
Troubleshooting Guide for Inconsistent Assay Results
Issue 1: Higher than expected EC50 values for sensitive parasite strains.
Possible Cause
Recommended Action
High Protein Content in Culture Medium: DSM265 can bind to serum proteins, reducing its effective concentration.
Standardize the serum (e.g., Albumax II, human serum) concentration in your assay medium. Note that EC50 values have been reported to be lower in media with lower human serum content.[1]
Compound Instability: Improper storage or handling of DSM265 stock solutions can lead to degradation.
Prepare fresh stock solutions of DSM265 in a suitable solvent (e.g., DMSO) and store them at -80°C for long-term use and -20°C for up to a year.[8] Aliquot to avoid repeated freeze-thaw cycles.
Assay Methodology: Variations in incubation time, parasite density, and readout method can affect EC50 values.
Ensure a standardized protocol is followed. For a slow-acting drug like DSM265, a 72-hour incubation period is often used.[9][10] The SYBR Green I-based fluorescence assay is a common and reliable method.[10][11]
Parasite Health: Unhealthy parasite cultures can lead to unreliable assay results.
Regularly monitor parasite morphology and growth rates. Ensure the use of synchronized parasite cultures for consistent starting inoculums.[12]
Issue 2: Complete loss of DSM265 activity or extremely high EC50 values.
Possible Cause
Recommended Action
Development of Drug Resistance: Continuous exposure to DSM265 can lead to the selection of resistant parasites.
Sequence the pfdhodh gene of the parasite line to check for known resistance-conferring mutations. Several point mutations in the DSM265 binding site have been identified.[13][14][15][16][17]
Mixed Parasite Population: The culture may contain a mix of sensitive and resistant parasites.
If a mixed population is suspected, cloning of the parasite line may be necessary to isolate and characterize individual populations.[10][18] Mixed infections can produce atypical dose-response curves.[10][18]
Incorrect Compound: Possibility of using the wrong compound or a degraded stock.
Verify the identity and purity of the DSM265 compound. Prepare fresh dilutions from a new stock.
Quantitative Data Summary
Table 1: In Vitro Activity of DSM265 Against Various P. falciparum Strains
Standard P. falciparum Growth Inhibition Assay (SYBR Green I-based)
Parasite Culture: Maintain asynchronous or synchronized P. falciparum cultures in RPMI-1640 medium supplemented with Albumax II, L-glutamine, and hypoxanthine at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
Compound Preparation: Prepare a serial dilution of DSM265 in complete culture medium in a 96-well plate.
Assay Initiation: Add parasite culture (e.g., 0.5% parasitemia, 2% hematocrit) to each well of the 96-well plate containing the drug dilutions. Include drug-free and uninfected red blood cell controls.
Incubation: Incubate the plates for 72 hours under the standard culture conditions.
Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
Readout: Measure fluorescence using a microplate reader.
Data Analysis: Calculate the EC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software.
Visualizations
Caption: Mechanism of action of DSM265 via inhibition of PfDHODH.
Caption: A logical workflow for troubleshooting inconsistent DSM265 assay results.
Addressing recrudescence in in vivo studies with DSM265
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing DSM265 in in vivo malaria studies. The information...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing DSM265 in in vivo malaria studies. The information provided addresses potential challenges, with a focus on understanding and mitigating recrudescence.
Q1: We are observing recrudescence in our in vivo study despite initial clearance of parasitemia after DSM265 treatment. What are the potential causes?
A1: Recrudescence following DSM265 treatment is a documented phenomenon and is primarily linked to the selection of drug-resistant parasites.[1][2][3][4][5][6] The most common mechanism is the emergence of point mutations in the dhodh gene, which encodes the drug's target, dihydroorotate dehydrogenase (DHODH).[1][2][3][4] A less frequently observed mechanism is the amplification of the dhodh gene.[1]
Q2: What specific mutations in the dhodh gene are associated with DSM265 resistance and recrudescence?
A2: Several mutations have been identified through in vitro selection and in clinical studies. The C276F mutation was notably identified in a recrudescent parasite from a Phase IIa clinical study.[1][2][3][4] Other mutations conferring resistance in vitro include G181C, L531F, R265G, and E182D.[1] The presence of these mutations reduces the binding affinity of DSM265 to the PfDHODH enzyme.[1][2][3][4]
Q3: How can we confirm if recrudescence in our study is due to DSM265 resistance?
A3: To confirm resistance, you should sequence the dhodh gene of the recrudescent parasites and compare it to the sequence of the parent strain used for the initial infection. The presence of known resistance-conferring mutations would be a strong indicator. Additionally, you can perform in vitro susceptibility testing of the recrudescent parasites against DSM265 to determine if there is a shift in the EC50 value compared to the parent strain.
Q4: What is the mechanism of action of DSM265 and how does it relate to potential recrudescence?
A4: DSM265 is a highly selective inhibitor of the Plasmodium dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[7][8][9] This pathway is essential for the parasite to synthesize DNA and RNA for replication. By inhibiting DHODH, DSM265 effectively halts parasite proliferation.[7] Recrudescence occurs when a subpopulation of parasites with mutations in the DHODH enzyme can overcome the inhibitory effect of the drug and resume replication.
Q5: Are there specific in vivo models that are recommended for studying DSM265 efficacy and recrudescence?
A5: The most relevant preclinical model for studying P. falciparum is the humanized mouse model, specifically NOD-scid IL-2Rγnull (NSG) mice engrafted with human erythrocytes.[10] This model supports the growth of human malaria parasites and allows for the evaluation of drug efficacy against blood-stage infection.[10] Controlled Human Malaria Infection (CHMI) models are also invaluable for assessing prophylactic and treatment efficacy in a clinical setting.[11][12][13][14] Note that DSM265 has poor activity against rodent malaria parasite DHODH, so rodent malaria models like P. berghei or P. yoelii are not suitable for efficacy testing.[7]
Q6: What is the recommended dosage and administration route for DSM265 in preclinical in vivo studies?
A6: In NOD-scid IL-2Rγnull mice, oral administration of DSM265 has demonstrated potent antimalarial activity.[15] An ED90 of 3 mg/kg/day (administered as 1.5 mg/kg twice daily) has been reported.[15] The maximum rate of parasite killing was observed at doses of 13 mg/kg/day and above.[15] For human studies, single oral doses ranging from 200-400 mg have been shown to provide therapeutic concentrations for over 8 days.[7][8]
Data on DSM265 Efficacy and Resistance
Table 1: Summary of In Vitro Resistance Mutations in P. falciparum dhodh
Humanization: Engraft mice with human erythrocytes to support P. falciparum infection.
Infection: Infect mice with a known strain of P. falciparum (e.g., 3D7).
Parasitemia Monitoring: Monitor daily parasitemia by microscopic examination of Giemsa-stained blood smears or by flow cytometry.
Treatment Initiation: Once parasitemia reaches a predetermined level (e.g., 1-2%), administer DSM265 orally at the desired dose. Include a vehicle control group.
Efficacy Assessment: Continue daily monitoring of parasitemia to determine the rate of parasite clearance.
Recrudescence Monitoring: After initial clearance, continue to monitor parasitemia for an extended period (e.g., up to 30-60 days) to detect any reappearance of parasites.
Analysis of Recrudescent Parasites: If recrudescence is observed, collect a blood sample for:
DNA Extraction and Sequencing: Amplify and sequence the dhodh gene to identify potential resistance mutations.
In Vitro Susceptibility Testing: Culture the recrudescent parasites and determine their EC50 for DSM265 to confirm a resistant phenotype.
Visualizations
Caption: Mechanism of action of DSM265 and the pathway to recrudescence.
Caption: Workflow for investigating the mechanism of recrudescence.
Caption: Troubleshooting decision tree for addressing recrudescence.
Strategies to mitigate the development of DSM265 resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the development of res...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the development of resistance to DSM265, a selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of resistance to DSM265?
The primary mechanism of resistance to DSM265 is the acquisition of point mutations in the gene encoding its target enzyme, dihydroorotate dehydrogenase (PfDHODH).[1][2][3][4][5] These mutations typically occur within or near the DSM265 binding site on the enzyme.[1][2][3][4]
Q2: Which specific mutations in PfDHODH are known to confer resistance to DSM265?
Several mutations in PfDHODH have been identified through in vitro selection studies and in clinical isolates that confer resistance to DSM265. These include C276F, C276Y, G181C, L531F, R265G, and E182D.[3][5] The C276F mutation has been observed in a clinical study.[1][3]
Q3: How do these mutations affect the efficacy of DSM265?
These mutations reduce the binding affinity of DSM265 to the PfDHODH enzyme.[1][2][3] This decreased binding affinity leads to a higher concentration of the drug being required to inhibit the enzyme and, consequently, the parasite's growth. This is observed as an increase in the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) values.
Q4: Are DSM265-resistant parasites cross-resistant to other antimalarials?
Parasites with mutations in PfDHODH that confer resistance to DSM265 have been shown to retain full sensitivity to other classes of antimalarials, such as atovaquone and artemisinin.[1][3][4][5] This highlights the potential for using combination therapies to treat infections with DSM265-resistant parasites.
Q5: What is the most promising strategy to mitigate the development of DSM265 resistance?
The most effective strategy to mitigate the emergence and spread of DSM265 resistance is the use of combination therapy.[1][2][6] Combining DSM265 with another antimalarial agent that has a different mechanism of action makes it statistically less likely for a parasite to simultaneously develop resistance to both drugs.
Q6: Which drugs are being explored as combination partners for DSM265?
One of the promising combination partners for DSM265 is OZ439 (artefenomel).[7][8] Clinical studies have investigated the safety and efficacy of this combination.[7][8][9] Modeling studies suggest that a combination of 800 mg of OZ439 with 450 mg of DSM265 could achieve high cure rates.[7][8]
Troubleshooting Guides
Issue 1: Decreased in vitro susceptibility to DSM265 observed in parasite cultures.
Possible Cause:
Emergence of spontaneous resistance in the parasite culture due to prolonged drug pressure.
Contamination of the culture with a resistant parasite strain.
Troubleshooting Steps:
Sequence the PfDHODH gene: Isolate genomic DNA from the parasite culture and sequence the PfDHODH gene to check for known resistance-conferring mutations (e.g., C276F, G181C, etc.).
Perform clonal dilution: Isolate single parasites by limiting dilution to establish clonal lines. Test the DSM265 susceptibility of individual clones to confirm a resistant phenotype and rule out a mixed population.
Review culture and drug pressure protocols: Ensure that the drug concentration used for selection is appropriate and that the culture is not being maintained under continuous, sublethal pressure for extended periods, which can favor the selection of resistant mutants.
Issue 2: Recrudescence of parasitemia in an in vivo model after treatment with DSM265 monotherapy.
Possible Cause:
Selection of pre-existing resistant parasites.
De novo emergence of a resistant mutant during treatment.
Troubleshooting Steps:
Genotype the recrudescent parasites: Collect parasites from the recrudescent infection and sequence the PfDHODH gene to identify any resistance mutations.
Evaluate combination therapy: In subsequent experiments, treat infected animals with DSM265 in combination with a partner drug with a different mechanism of action (e.g., OZ439).
Assess fitness of resistant parasites: If a resistant mutant is isolated, its fitness can be compared to the wild-type parent strain in competitive growth experiments to understand the likelihood of its transmission and spread.[10]
Data Presentation
Table 1: In Vitro Efficacy of DSM265 Against Wild-Type and Mutant P. falciparum Lines
Parasite Line
PfDHODH Mutation
Fold Increase in EC₅₀/IC₅₀ (compared to Wild-Type)
In Vitro Susceptibility Testing (SYBR Green I-based Assay)
This protocol is adapted from standard P. falciparum drug susceptibility assays.
Materials:
Asynchronous P. falciparum cultures (e.g., Dd2 strain) at ~0.5% parasitemia and 2% hematocrit.
Complete parasite culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin).
DSM265 stock solution (in DMSO).
96-well black, clear-bottom microplates.
SYBR Green I lysis buffer.
Fluorescence plate reader.
Methodology:
Prepare serial dilutions of DSM265 in complete medium in a 96-well plate. Include drug-free wells as a negative control and uninfected red blood cells as a background control.
Add the parasite culture to each well.
Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
After incubation, freeze the plate at -80°C to lyse the red blood cells.
Thaw the plate and add SYBR Green I lysis buffer to each well.
Incubate in the dark at room temperature for 1 hour.
Read the fluorescence using a plate reader (excitation: 485 nm, emission: 530 nm).
Calculate EC₅₀ values by fitting the data to a sigmoidal dose-response curve using appropriate software.
Generation of Resistant Lines using CRISPR/Cas9
This protocol provides a general workflow for introducing point mutations into the PfDHODH gene.
Materials:
pUF1-Cas9 plasmid.
pL6-sgRNA plasmid.
Donor DNA template containing the desired mutation and silent mutations to prevent Cas9 re-cleavage.
P. falciparum 3D7 or other suitable strain.
Transfection buffer (e.g., Cytomix).
Electroporator.
Drug for selection of transfected parasites (e.g., blasticidin).
Methodology:
Design sgRNA: Design a single guide RNA targeting a region close to the desired mutation site in the PfDHODH gene.
Construct Plasmids: Clone the sgRNA into the pL6 plasmid. Synthesize the donor DNA template with homology arms flanking the mutation site.
Transfection: Co-transfect ring-stage parasites with the Cas9-expressing plasmid, the sgRNA-expressing plasmid, and the donor DNA template via electroporation.
Selection: Apply drug pressure to select for parasites that have taken up the plasmids.
Clonal Selection: After successful selection, perform limiting dilution to isolate clonal parasite lines.
Verification: Screen the clonal lines by PCR and Sanger sequencing to confirm the introduction of the desired mutation in the PfDHODH gene.
Visualizations
Caption: PfDHODH pathway and DSM265 inhibition.
Caption: Workflow for selecting and characterizing DSM265 resistance.
Caption: Logic of combination therapy to mitigate resistance.
Experimental artifacts to consider when working with DSM265
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with DSM265. Frequently Asked Questions (FAQs) & Trou...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with DSM265.
Q1: My in vitro assay shows a sudden loss of DSM265 efficacy against P. falciparum. What could be the cause?
A1: A sudden loss of efficacy is a strong indicator of the development of resistance. DSM265 targets the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) enzyme, and resistance can emerge through several mechanisms:
Point Mutations: Single amino acid changes in the PfDHODH enzyme can reduce the binding affinity of DSM265. Several mutations have been identified in laboratory settings and clinical studies that confer resistance.[1][2][3]
Gene Amplification: An increase in the copy number of the pfdhodh gene can lead to higher expression levels of the target enzyme, effectively titrating out the inhibitor.[4][5]
To troubleshoot this, it is recommended to sequence the pfdhodh gene of the parasite line exhibiting reduced sensitivity to identify any known resistance mutations. Quantitative PCR (qPCR) can be used to assess the copy number of the pfdhodh gene.
Q2: I am observing high variability in my EC50 values for DSM265 across different experiments. What are the potential sources of this variability?
A2: High variability in EC50 values can stem from several experimental factors:
Solubility and Stability: DSM265 has limited solubility at neutral pH.[1] Improper dissolution or precipitation of the compound during the assay can lead to inconsistent effective concentrations. Ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing final dilutions in culture media.[6] It is also important to consider the stability of the compound in your specific assay conditions over the incubation period.
Protein Binding: DSM265 can bind to serum proteins in the culture medium. Variations in the source or concentration of serum (e.g., human serum vs. fetal bovine serum) can alter the free concentration of DSM265 available to inhibit the parasite, thus affecting the apparent EC50 value.[4]
Assay Conditions: Factors such as parasite density, incubation time, and the specific parasite strain used can all influence the outcome of the assay. Standardizing these parameters across all experiments is crucial for reproducibility.
Q3: I am planning to test DSM265 in an animal model. Are there any species-specific differences in efficacy I should be aware of?
A3: Yes, there are significant species-specific differences in the activity of DSM265. While it is a potent inhibitor of P. falciparum and P. vivax DHODH, it has poor activity against the DHODH from rodent malaria parasites like P. berghei or P. yoelii.[4] Therefore, efficacy models using these rodent parasite species are not suitable for evaluating DSM265.[4] Humanized mouse models engrafted with human red blood cells and infected with P. falciparum are more appropriate for in vivo efficacy studies.[6][7]
Furthermore, DSM265 shows differential inhibition of mammalian DHODH enzymes. While it has a high selectivity for the parasite enzyme over human DHODH, it is more potent against mouse and rat DHODH.[4] This should be taken into consideration when interpreting toxicology data from these species.
Q4: Does DSM265 have activity against all Plasmodium life cycle stages?
A4: DSM265 is effective against both the blood and liver stages of P. falciparum.[4][8][9] This is consistent with its mechanism of action, which involves blocking the synthesis of pyrimidines required for DNA and RNA replication in these rapidly dividing stages.[4] However, it has been observed that DSM265 does not clear mature circulating gametocytes, the sexual stage of the parasite responsible for transmission.[10] It may, however, inhibit the development of oocysts in the mosquito.[4][11]
Quantitative Data Summary
Table 1: In Vitro Activity of DSM265 Against Various Parasite Strains and Life Cycle Stages
Strain/Stage
EC50 (µg/mL)
Notes
P. falciparum (9 strains)
0.001 - 0.004
Effective against chloroquine and pyrimethamine-resistant strains.[4]
Protocol 1: General Procedure for In Vitro P. falciparum Growth Inhibition Assay
Parasite Culture: Maintain asynchronous P. falciparum cultures in human erythrocytes at a defined hematocrit in RPMI-1640 medium supplemented with AlbuMAX or human serum.
Compound Preparation: Prepare a stock solution of DSM265 in dimethyl sulfoxide (DMSO). Perform serial dilutions of the stock solution to create a range of working concentrations. The final DMSO concentration in the assay should be kept constant and at a level that does not affect parasite viability (typically ≤0.5%).
Assay Setup: In a 96-well microplate, add the diluted DSM265 to parasite cultures at a low initial parasitemia (e.g., 0.5-1%). Include positive (e.g., atovaquone) and negative (vehicle control) controls.
Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) under standard culture conditions (37°C, 5% CO2, 5% O2).
Growth Measurement: Quantify parasite growth using a suitable method, such as SYBR Green I-based fluorescence assay, microscopy with Giemsa-stained smears, or flow cytometry.
Data Analysis: Determine the 50% effective concentration (EC50) by fitting the dose-response data to a sigmoidal curve using appropriate software.
Visualizations
Caption: Mechanism of action of DSM265 in the pyrimidine biosynthesis pathway of Plasmodium falciparum.
Caption: General experimental workflow for an in vitro growth inhibition assay with DSM265.
Caption: Decision tree for troubleshooting unexpected results in DSM265 experiments.
A Comparative Analysis of DSM265 and Atovaquone Efficacy Against Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals The emergence and spread of drug-resistant Plasmodium falciparum necessitates the continuous development of novel antimalarial agents. This guide provides a...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the continuous development of novel antimalarial agents. This guide provides a detailed comparison of two such compounds, DSM265 and atovaquone, focusing on their efficacy, mechanisms of action, and resistance profiles. Both drugs target essential metabolic pathways in the parasite, but differ significantly in their specific targets, potency, and propensity for resistance development.
Mechanism of Action: Two distinct pathways to parasite death
DSM265 and atovaquone employ different strategies to eliminate P. falciparum. DSM265 is a selective inhibitor of the parasite's dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway.[1][3] As Plasmodium species lack pyrimidine salvage pathways, they are entirely dependent on this de novo synthesis for the production of DNA and RNA, making DHODH an attractive drug target.[1][3] Inhibition of PfDHODH by DSM265 effectively starves the parasite of essential building blocks for replication.[1]
Atovaquone, on the other hand, targets the parasite's mitochondrial electron transport chain, specifically the cytochrome bc1 complex (Complex III).[2][4][15] By binding to this complex, atovaquone disrupts the transfer of electrons, leading to a collapse of the mitochondrial membrane potential and subsequent inhibition of ATP synthesis.[2][16] This disruption of mitochondrial function is ultimately lethal to the parasite.[2] Interestingly, the inhibition of the cytochrome bc1 complex by atovaquone also indirectly affects pyrimidine biosynthesis, as the regeneration of ubiquinone, a cofactor for DHODH, is dependent on the electron transport chain.[2][17]
Navigating Resistance: A Comparative Guide to Cross-Resistance Profiles of DHODH Inhibitors in Malaria
For Researchers, Scientists, and Drug Development Professionals The emergence of drug-resistant Plasmodium falciparum poses a significant threat to global malaria control efforts. Dihydroorotate dehydrogenase (DHODH), a...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant Plasmodium falciparum poses a significant threat to global malaria control efforts. Dihydroorotate dehydrogenase (DHODH), a key enzyme in the parasite's pyrimidine biosynthesis pathway, is a clinically validated target for novel antimalarials. DSM265 is a potent and selective inhibitor of P. falciparum DHODH (PfDHODH) that has advanced to clinical trials. However, as with any antimicrobial agent, the potential for resistance development is a critical concern. Understanding the mechanisms of resistance to DSM265 and its cross-resistance profile with other DHODH inhibitors is paramount for the development of effective and durable antimalarial therapies. This guide provides a comprehensive comparison of cross-resistance studies involving DSM265, supported by experimental data and detailed methodologies.
Cross-Resistance of DSM265 with Other DHODH Inhibitors
In vitro studies have successfully selected for P. falciparum parasites resistant to DSM265. These studies have revealed that resistance primarily arises from single point mutations in the PfDHODH gene or, less commonly, through gene amplification.[1][2][3] These genetic alterations can lead to varying degrees of cross-resistance or even collateral sensitivity to other DHODH inhibitors.
Key Findings from In Vitro Resistance Selections:
Point Mutations: Several amino acid substitutions in the DSM265 binding site of PfDHODH have been identified that confer resistance. These mutations reduce the binding affinity of DSM265 to the enzyme.[2][4] Notably, the C276F mutation, which was identified in a recrudescent parasite from a Phase IIa clinical study, and the related C276Y mutation have been shown to be key drivers of resistance.[2][5] Other significant mutations include G181C, E182D, I263F, and F227I.[1][6]
Gene Amplification: An increase in the copy number of the pfdhodh gene has also been observed as a mechanism of resistance, leading to reduced susceptibility to DSM265.[2][3]
Heterogeneous Resistance: Parasite clones selected through in vitro drug pressure exhibit a range of resistance levels, with half-maximal effective concentration (EC50) values shifting from 2- to approximately 400-fold higher than the wild-type parent strain.[1][7][8]
Lack of Cross-Resistance with Atovaquone: Importantly, parasites with mutations in PfDHODH that confer resistance to DSM265 remain fully sensitive to atovaquone, an inhibitor of the parasite's mitochondrial electron transport chain.[2][4][5] This highlights the specificity of the resistance mechanism to DHODH inhibitors.
Quantitative Analysis of Cross-Resistance
The following table summarizes the quantitative data from various studies on the cross-resistance of DSM265 and other DHODH inhibitors in different P. falciparum strains, including wild-type and those with specific resistance mutations.
Detailed methodologies are crucial for the interpretation and replication of cross-resistance studies. The following sections describe the key experimental protocols used in the cited research.
In Vitro Resistance Selection
The generation of DSM265-resistant P. falciparum parasites is typically achieved through continuous or intermittent drug pressure.
Parasite Culture: P. falciparum strains (e.g., 3D7 or Dd2) are cultured in human erythrocytes in complete medium.
Drug Pressure: Cultures are exposed to the DHODH inhibitor at a concentration close to the EC99 (the concentration that inhibits 99% of parasite growth).[1]
Recrudescence Monitoring: The cultures are monitored for the reappearance of parasites.
Clonal Isolation: Once parasites recrudesce, clonal lines are isolated by limiting dilution in the absence of the drug.[1]
Phenotypic and Genotypic Characterization: The resulting clones are then tested for their drug sensitivity profile (EC50 determination) and their pfdhodh gene is sequenced to identify mutations.
The half-maximal effective concentration (EC50) is a measure of a drug's potency. The SYBR Green I-based fluorescence assay is a common method for determining EC50 values for antimalarial compounds.
Parasite Synchronization: Asynchronous P. falciparum cultures are synchronized at the ring stage.
Drug Dilution Series: A serial dilution of the test compounds is prepared in 96-well plates.
Parasite Incubation: Synchronized parasites are added to the plates and incubated for 72 hours.
Lysis and Staining: After incubation, the plates are frozen to lyse the red blood cells. The plates are then thawed, and a lysis buffer containing the fluorescent DNA-binding dye SYBR Green I is added.
Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasitic DNA and thus parasite growth, is measured using a fluorescence plate reader.
Data Analysis: The EC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Generation of Mutant Parasites using CRISPR/Cas9
To confirm that a specific mutation is responsible for resistance, gene-editing techniques like CRISPR/Cas9 are employed to introduce the mutation into a drug-sensitive parasite background.[2][4]
Vector Construction: A plasmid is constructed containing the Cas9 nuclease, a guide RNA targeting the pfdhodh gene, and a donor DNA template carrying the desired mutation.
Transfection: The plasmid is introduced into wild-type P. falciparum parasites via electroporation.
Selection and Cloning: Transfected parasites are selected for, and clonal lines are established.
Verification: The presence of the intended mutation is confirmed by sequencing the pfdhodh gene in the cloned parasites.
Phenotypic Analysis: The drug sensitivity of the genetically modified parasites is then assessed to confirm that the introduced mutation confers resistance.
Visualizing Experimental Workflows and Biological Pathways
Diagrams are provided below to illustrate the experimental workflow for resistance selection and the pyrimidine biosynthesis pathway targeted by DHODH inhibitors.
Navigating Combination Therapy: An Objective Comparison of DSM265 with other Antimalarials
For Researchers, Scientists, and Drug Development Professionals The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarial combination therapies. DSM265, a selecti...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarial combination therapies. DSM265, a selective inhibitor of the parasite's dihydroorotate dehydrogenase (DHODH), is a promising candidate for combination treatment due to its unique mechanism of action and long duration of effect. This guide provides a comprehensive comparison of the synergistic effects of DSM265 with other antimalarial drugs, supported by available experimental data.
In Vitro Interaction Analysis of DSM265 with Partner Drugs
A key study evaluated the in vitro interaction of DSM265 with a panel of existing and experimental antimalarial drugs using the fixed-ratio isobologram method. The results of this study are pivotal for understanding the potential of DSM265 in combination therapy.
Table 1: Summary of In Vitro Interaction between DSM265 and Other Antimalarials
The comprehensive in vitro screening revealed that DSM265 exhibits an additive effect with all tested compounds, including the clinically advanced synthetic peroxide OZ439 (artefenomel).[1][2] Importantly, no synergistic or antagonistic interactions were observed.[1][2] An additive interaction implies that the combined effect of the two drugs is equal to the sum of their individual effects, which can still be beneficial in preventing the emergence of resistance and achieving a therapeutic effect with potentially lower doses of each drug.
Mechanisms of Action: A Tale of Two Pathways
The rationale for combining DSM265 with drugs like OZ439 lies in their distinct mechanisms of action, targeting different essential pathways in the parasite.
Comparative Efficacy of DSM265 Against Chloroquine-Resistant Plasmodium Strains
A Guide for Researchers and Drug Development Professionals The emergence and spread of drug-resistant Plasmodium falciparum strains represent a significant threat to global malaria control and eradication efforts. Chloro...
Author: BenchChem Technical Support Team. Date: November 2025
A Guide for Researchers and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum strains represent a significant threat to global malaria control and eradication efforts. Chloroquine (CQ), once a cornerstone of antimalarial therapy, has been rendered largely ineffective in many parts of the world due to widespread resistance. This necessitates the development of new therapeutic agents with novel mechanisms of action that can overcome existing resistance patterns. DSM265 is a promising next-generation antimalarial compound that targets a distinct parasite pathway, offering potential as a new tool in the fight against resistant malaria.
This guide provides an objective comparison of the in vitro activity of DSM265 against chloroquine-resistant P. falciparum strains, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Targets
The differing mechanisms of action of DSM265 and chloroquine are central to understanding DSM265's efficacy against CQ-resistant parasites.
DSM265: This compound is a selective inhibitor of the Plasmodium dihydroorotate dehydrogenase (DHODH) enzyme.[1][2] This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, which parasites rely on to produce the necessary building blocks for DNA and RNA synthesis.[3] Unlike their human hosts, Plasmodium parasites lack pyrimidine salvage pathways, making the DHODH enzyme an essential and vulnerable target.[3][4] By inhibiting DHODH, DSM265 effectively halts parasite replication in both the blood and liver stages.[3][5]
Chloroquine: Chloroquine's primary site of action is the parasite's acidic digestive vacuole. Inside this organelle, the parasite digests host hemoglobin, releasing large quantities of toxic heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin.[6] Chloroquine, a weak base, accumulates in the acidic vacuole and is thought to interfere with this detoxification process, leading to a buildup of toxic heme and parasite death.[6][7]
Chloroquine Resistance: The primary mechanism of chloroquine resistance is mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the membrane of the digestive vacuole.[7][8][9] These mutations enable PfCRT to actively transport chloroquine out of the vacuole, reducing its concentration at the site of action and allowing the parasite to survive.[8][10]
Data Presentation: In Vitro Efficacy Comparison
Experimental data demonstrates that DSM265 maintains potent activity against P. falciparum strains that have developed high levels of resistance to chloroquine. Its efficacy is independent of the PfCRT mutations that confer chloroquine resistance.
Note: EC50/IC50 values are approximate and can vary between laboratories and specific assay conditions. The data presented is compiled from referenced literature to illustrate the comparative potency.
The data clearly shows that while the IC50 of chloroquine increases significantly (by approximately 10-fold or more) in resistant strains like Dd2 and 7G8, the EC50 for DSM265 remains consistently low across both sensitive and resistant lines.[3][10] DSM265 was reported to be equally effective against 9 different strains of P. falciparum, including those resistant to chloroquine and pyrimethamine.[3]
Experimental Protocols
The following are standard methodologies used to evaluate the in vitro and in vivo efficacy of antimalarial compounds.
In Vitro Antimalarial Susceptibility Testing
A common method for determining the 50% inhibitory concentration (IC50) of a drug against erythrocytic stages of P. falciparum.
Principle: The assay measures parasite growth in the presence of serial dilutions of the test compound compared to a drug-free control. Parasite growth can be quantified using various methods, such as radiolabeled hypoxanthine incorporation or DNA-intercalating fluorescent dyes like SYBR Green I.[11][12]
Parasite Culture: Asynchronous P. falciparum cultures are maintained in human erythrocytes (O+ blood type) at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).
Drug Plate Preparation: The test compound (e.g., DSM265) is serially diluted in culture medium and added to a 96-well microtiter plate.
Incubation: A synchronized parasite culture (typically at the ring stage) is added to the wells. The plates are incubated for 48 hours to allow for parasite maturation into schizonts.
Radiolabeling: [³H]hypoxanthine, a precursor for nucleic acid synthesis, is added to each well, and the plates are incubated for an additional 24 hours.
Harvesting & Scintillation Counting: The cells are harvested onto filter mats. The incorporated radioactivity, which is proportional to parasite growth, is measured using a liquid scintillation counter.
Data Analysis: The counts are plotted against the drug concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[10]
In Vivo Efficacy Testing (Rodent Model)
The 4-day suppressive test is a standard in vivo model to assess the activity of antimalarial compounds against blood-stage infection.[13]
Principle: The test evaluates the ability of a compound to suppress parasitemia in mice infected with a rodent malaria parasite, typically Plasmodium berghei.
Methodology:
Infection: Laboratory mice (e.g., Swiss Webster) are inoculated intraperitoneally with P. berghei-infected red blood cells.
Drug Administration: The test compound is administered orally or via another relevant route to groups of mice, starting a few hours after infection. Treatment is typically continued once daily for four consecutive days. A control group receives only the vehicle.
Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of infected red blood cells (parasitemia) is determined by microscopic examination.
Data Analysis: The average parasitemia of the treated group is compared to the vehicle-treated control group to calculate the percentage of parasite growth inhibition. Efficacy is often expressed as the dose required to suppress parasitemia by 50% (ED50) or 90% (ED90).[13]
Visualizations
Mechanism of Chloroquine Resistance
Caption: Chloroquine resistance pathway mediated by mutant PfCRT.
In Vitro Antimalarial Screening Workflow
Caption: Workflow for an in vitro antimalarial susceptibility assay.
A Head-to-Head Comparison of DSM265 with Novel Antimalarials Ganaplacide (KAF156) and M5717
For Researchers, Scientists, and Drug Development Professionals The landscape of antimalarial drug development is rapidly evolving, driven by the urgent need to combat drug-resistant Plasmodium falciparum. This guide pro...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
The landscape of antimalarial drug development is rapidly evolving, driven by the urgent need to combat drug-resistant Plasmodium falciparum. This guide provides a detailed, data-driven comparison of DSM265, a selective inhibitor of plasmodial dihydroorotate dehydrogenase (DHODH), with two other promising novel antimalarials: Ganaplacide (KAF156) and M5717.
Executive Summary
DSM265, Ganaplacide, and M5717 represent distinct classes of antimalarials with novel mechanisms of action, a critical feature for overcoming existing resistance patterns. DSM265 targets the parasite's pyrimidine biosynthesis pathway, essential for DNA and RNA synthesis.[1][2][3] Ganaplacide is an imidazolopiperazine that disrupts protein folding and trafficking in the endoplasmic reticulum.[4][5] M5717 inhibits the parasite's translation elongation factor 2 (eEF2), halting protein synthesis.[6][7][8] All three compounds demonstrate potent activity against both drug-sensitive and drug-resistant strains of P. falciparum.
Data Presentation: In Vitro and Clinical Efficacy
The following tables summarize the in vitro and clinical efficacy data for DSM265, Ganaplacide, and M5717.
Equally effective against chloroquine- and pyrimethamine-resistant strains.[9] Resistance can be selected in vitro through mutations in the DHODH gene.[10][11]
Median parasite clearance times similar to artemether-lumefantrine.[17]
M5717
Phase 1 (Volunteer Infection Study)
150 mg, 400 mg, 800 mg single doses
Initial clearance of parasitemia, but recrudescence observed in some participants at lower doses.[7][18]
Biphasic clearance: initial slow phase followed by a rapid clearance phase.[7]
Mechanisms of Action
The distinct mechanisms of action of these three novel antimalarials are a key advantage in the face of widespread resistance to existing drugs.
DSM265: Inhibition of Pyrimidine Biosynthesis
DSM265 selectively targets the Plasmodium dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] This pathway is essential for the synthesis of DNA and RNA, and its inhibition leads to the arrest of parasite growth and replication.[3] Human DHODH is significantly different, ensuring high selectivity and a good safety profile for DSM265.[19]
Caption: Mechanism of action of DSM265.
Ganaplacide (KAF156): Disruption of Protein Homeostasis
Ganaplacide belongs to the imidazolopiperazine class of compounds.[4] Its precise molecular target is still under investigation, but studies suggest it disrupts protein folding and trafficking within the parasite's endoplasmic reticulum (ER).[4][5] This leads to ER stress and ultimately inhibits parasite development.[4]
Validating the Stage-Specific Activity of DSM265 in the Plasmodium Life Cycle: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the stage-specific activity of the novel antimalarial compound DSM265 with other established antimalarial age...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stage-specific activity of the novel antimalarial compound DSM265 with other established antimalarial agents. The information presented herein is supported by experimental data to aid researchers and drug development professionals in evaluating the potential of DSM265 as a component of future antimalarial therapies.
Introduction to DSM265
DSM265 is a first-in-class antimalarial drug candidate that targets the Plasmodium dihydroorotate dehydrogenase (DHODH), a critical enzyme in the pyrimidine biosynthesis pathway.[1][2] Unlike the human host, Plasmodium parasites rely exclusively on the de novo synthesis of pyrimidines, making DHODH an ideal drug target.[3] DSM265 has demonstrated potent activity against both the liver and blood stages of Plasmodium falciparum and is being investigated for both treatment and prophylactic applications.[2][4]
Comparative Analysis of Stage-Specific Activity
The efficacy of an antimalarial drug is defined by its ability to eliminate the parasite at different stages of its complex life cycle: the asymptomatic liver stage, the symptomatic blood stage, and the transmissible gametocyte stage. This section compares the in vitro activity of DSM265 with that of several key antimalarial drugs across these stages.
Data Presentation
The following tables summarize the quantitative data on the stage-specific activity of DSM265 and comparator drugs against Plasmodium species.
Table 1: In Vitro Activity Against Asexual Blood Stages of Plasmodium falciparum
Detailed methodologies are crucial for the validation and comparison of drug efficacy. The following are summaries of key experimental protocols used to determine the stage-specific activity of antimalarial compounds.
In Vitro Asexual Blood Stage Assay
This assay determines the 50% inhibitory concentration (IC50) of a compound against the asexual erythrocytic stages of P. falciparum.
Parasite Culture: P. falciparum parasites are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum or a serum substitute like Albumax I, at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).[19][20]
Drug Dilution: The test compound is serially diluted in culture medium and added to a 96-well plate.
Incubation: Synchronized ring-stage parasites are added to the wells and incubated for 48-72 hours.
Growth Measurement: Parasite growth is quantified using various methods, such as:
Microscopy: Giemsa-stained blood smears are examined to determine parasitemia.
Fluorescent Dyes: DNA-intercalating dyes like SYBR Green I or DAPI are used to quantify parasite DNA.[21]
[³H]-Hypoxanthine Incorporation: Measures the uptake of a radiolabeled nucleic acid precursor by the parasite.
Data Analysis: The IC50 value is calculated by plotting the percentage of growth inhibition against the drug concentration.
In Vitro Liver Stage Assay
This assay assesses the activity of a compound against the pre-erythrocytic (liver) stages of Plasmodium.
Cell Culture: Primary human hepatocytes or human hepatoma cell lines (e.g., HepG2) are cultured in 384-well plates.[12][22]
Sporozoite Infection: The cultured hepatocytes are infected with P. falciparum or P. vivax sporozoites.[22]
Drug Treatment: The test compound is added to the culture medium at various concentrations.
Incubation: The infected cells are incubated for 3-6 days to allow for the development of liver-stage schizonts.
Quantification: The number and size of the liver-stage parasites (schizonts) are quantified using immunofluorescence microscopy, staining for parasite-specific proteins like HSP70.[12]
Data Analysis: The EC50 value is determined by analyzing the reduction in schizont number or size relative to untreated controls.
In Vivo Liver Stage Assay in Humanized Mice
This model allows for the in vivo assessment of drug efficacy against P. falciparum liver stages.
Animal Model: Immunodeficient mice are transplanted with human hepatocytes to create a chimeric human liver (FRG huHep mice).[23][24]
Infection: The humanized mice are infected with P. falciparum sporozoites.
Drug Administration: The test compound is administered to the mice at various doses and time points.
Burden Quantification: The parasite burden in the liver is quantified using:
In Vivo Imaging System (IVIS): For parasites expressing luciferase.[23]
Quantitative PCR (qPCR): To measure parasite-specific DNA or RNA in liver tissue.[23]
Data Analysis: The reduction in liver-stage parasite burden in treated mice is compared to that in untreated controls.
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of DSM265 and the experimental workflows for assessing its stage-specific activity.
Mechanism of action of DSM265 in the pyrimidine biosynthesis pathway.
Workflow for in vitro asexual blood stage activity assay.
Workflow for in vitro liver stage activity assay.
Conclusion
DSM265 demonstrates potent, stage-specific activity against the liver and blood stages of Plasmodium falciparum, consistent with its mechanism of action targeting the essential DHODH enzyme in the pyrimidine biosynthesis pathway. Its long half-life and efficacy against drug-resistant strains position it as a promising candidate for both treatment, in combination with other antimalarials, and prophylaxis.[2] Notably, DSM265 is not active against mature gametocytes, indicating that for transmission-blocking strategies, it would need to be combined with a gametocytocidal agent like primaquine.[3][5] The data and protocols presented in this guide provide a framework for the continued evaluation and development of DSM265 and other novel antimalarial compounds.
Preclinical Combination Studies of DSM265 with Artefenomel: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the preclinical and early clinical findings for the antimalarial drug combination of DSM265 and artefenomel. T...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical and early clinical findings for the antimalarial drug combination of DSM265 and artefenomel. The information is intended to support researchers and drug development professionals in understanding the efficacy, mechanism of action, and experimental basis for this combination therapy. While comprehensive preclinical in vitro synergy and in vivo combination studies are not extensively published in the public domain, this guide synthesizes available clinical data and outlines the standard experimental protocols used to evaluate such combinations.
Introduction to the Combination
The combination of DSM265 and artefenomel represents a promising approach to malaria treatment, particularly in the face of emerging drug resistance. The two compounds have distinct mechanisms of action, which is a key strategy to enhance efficacy and protect against the selection of resistant parasite strains.
DSM265: A selective inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), an essential enzyme for pyrimidine biosynthesis in the parasite.[1] By blocking this pathway, DSM265 prevents the synthesis of DNA and RNA, thereby inhibiting parasite replication.
Artefenomel (formerly OZ439): A synthetic ozonide that is thought to have a mechanism of action similar to artemisinins. It is believed to be activated by heme iron in the parasite's food vacuole, leading to the generation of reactive oxygen species that damage parasite proteins and other macromolecules.[1]
Clinical Efficacy and Pharmacodynamics
A key study evaluating the combination of DSM265 and artefenomel was a single-dose, induced blood-stage malaria study in healthy volunteers. This study provides the most direct evidence for the combination's activity in humans. Two cohorts were administered a single oral dose of 200 mg of artefenomel combined with either 100 mg (Cohort 1) or 50 mg (Cohort 2) of DSM265.[2]
Table 1: Pharmacodynamic Parameters of DSM265 and Artefenomel Combination in Healthy Volunteers with Induced P. falciparum Infection [2]
Parameter
Cohort 1 (200 mg Artefenomel + 100 mg DSM265)
Cohort 2 (200 mg Artefenomel + 50 mg DSM265)
Log₁₀ Parasite Reduction Ratio over 48h (PRR₄₈)
2.80
2.71
Parasite Clearance Half-life
5.17 hours
5.33 hours
Recrudescence
5 out of 8 subjects (between days 19 and 28)
5 out of 5 subjects (between days 15 and 22)
Pharmacokinetics
The pharmacokinetic profiles of both DSM265 and artefenomel were assessed in the volunteer infection study. The co-administration of the two drugs did not show any significant pharmacokinetic interactions, with profiles similar to when the compounds are administered as monotherapy.[2][3]
Table 2: Key Pharmacokinetic Parameters of DSM265 and Artefenomel When Administered in Combination [3]
Drug
Dose
Mean Peak Plasma Concentration (Cₘₐₓ)
Time to Peak Concentration (Tₘₐₓ)
Terminal Half-life (t₁/₂)
Artefenomel
200 mg
Not explicitly stated in provided abstracts
~2-3 hours
~95 hours
DSM265
100 mg
5,437 ng/mL
2 hours
~100 hours
DSM265
50 mg
3,576 ng/mL
Not explicitly stated in provided abstracts
Similar to 100 mg dose
Comparison with Alternative Therapies
Table 3: Comparison with Standard Artemisinin-Based Combination Therapies
PCR-corrected cure rate of 91.1% at day 42 in a study in Burkina Faso.[4]
Standard multi-dose regimen. Efficacy can be affected by lumefantrine resistance.
Artesunate + Amodiaquine
Heme-activated parasiticidal activity + Inhibition of hemozoin polymerization
PCR-corrected cure rate of 98.1% at day 42 in a study in Burkina Faso.[4]
Effective in many regions, but resistance to amodiaquine can be a concern.[5]
Experimental Protocols
While specific preclinical study protocols for the DSM265 and artefenomel combination are not publicly available, this section details the standard methodologies that would be employed to generate the comparative data presented above.
In Vitro Synergy Assay (Checkerboard Method)
This assay is used to determine the nature of the interaction between two drugs (synergistic, additive, or antagonistic).
Parasite Culture: A drug-sensitive strain of P. falciparum (e.g., 3D7) is cultured in human red blood cells in RPMI-1640 medium supplemented with serum and maintained in a low-oxygen environment.[6]
Drug Dilution: Serial dilutions of DSM265 and artefenomel are prepared.
Assay Plate Preparation: In a 96-well plate, the drugs are combined in a checkerboard format, with varying concentrations of DSM265 in the rows and artefenomel in the columns.
Parasite Addition: A synchronized culture of infected red blood cells is added to each well.
Incubation: The plates are incubated for 72 hours.[6]
Growth Inhibition Measurement: Parasite growth is measured using methods such as SYBR Green I DNA staining, pLDH (parasite lactate dehydrogenase) assay, or [³H]-hypoxanthine incorporation.[6]
Data Analysis: The 50% inhibitory concentration (IC₅₀) is determined for each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) is calculated to determine the nature of the interaction.
In Vivo Efficacy Study (Mouse Model)
This study evaluates the efficacy of the drug combination in a living organism.
Animal Model: Immunodeficient mice engrafted with human red blood cells and infected with P. falciparum are commonly used.[7]
Infection: Mice are infected with a standardized inoculum of parasites.
Drug Administration: The mice are divided into groups and treated with DSM265 alone, artefenomel alone, the combination of DSM265 and artefenomel, a vehicle control, and a standard-of-care antimalarial.[8]
Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.
Endpoints: Key efficacy endpoints include the parasite reduction ratio, time to parasite clearance, and the proportion of mice cured.[8]
Visualizations
Signaling Pathway: Mechanism of Action
Caption: Mechanism of action for DSM265 and Artefenomel.
Experimental Workflow: In Vitro Synergy Assay
Caption: Standard workflow for an in vitro synergy assay.
A Comparative Analysis of the Drug-Like Properties of Antimalarial Candidates DSM265 and DSM421
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of the drug-like properties of two promising antimalarial compounds, DSM265 and its analogue, DSM421. Bo...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the drug-like properties of two promising antimalarial compounds, DSM265 and its analogue, DSM421. Both compounds are potent inhibitors of the Plasmodium falciparum dihydroorotate dehydrogenase (DHODH), a critical enzyme in the pyrimidine biosynthesis pathway of the malaria parasite. This analysis is based on published experimental data to inform further research and development efforts.
Core Findings
DSM421 was developed as a backup candidate to DSM265 with the goal of improving upon its physicochemical and pharmacokinetic properties. Key advantages of DSM421 include enhanced solubility, reduced intrinsic clearance, and consequently, increased plasma exposure following oral administration when compared to DSM265.[1][2] While both compounds exhibit potent antimalarial activity, DSM421 demonstrates equivalent efficacy against both P. falciparum and P. vivax, whereas DSM265 is more active against P. falciparum.[1][2] Furthermore, DSM421 displays improved selectivity over mammalian DHODH enzymes, which could translate to a better safety profile in preclinical toxicology studies.[1]
Quantitative Data Comparison
The following table summarizes the key drug-like properties of DSM265 and DSM421 based on available preclinical data.
Mechanism of Action: Inhibition of Pyrimidine Biosynthesis
Both DSM265 and DSM421 exert their antimalarial effect by inhibiting the Plasmodium dihydroorotate dehydrogenase (DHODH) enzyme. This enzyme catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, the oxidation of dihydroorotate to orotate. Unlike their human hosts, malaria parasites rely solely on this de novo pathway for the synthesis of pyrimidines, which are essential for DNA and RNA replication.[5][6][7] Inhibition of DHODH starves the parasite of these essential building blocks, leading to a halt in proliferation.
Caption: Inhibition of DHODH by DSM265 and DSM421 in the Plasmodium pyrimidine pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
Kinetic Solubility Assay (Nephelometry)
This protocol determines the kinetic solubility of a compound in an aqueous buffer, which is a critical parameter for predicting its oral absorption.
Methodology:
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound (DSM265 or DSM421) in 100% dimethyl sulfoxide (DMSO).
Serial Dilution: In a 96-well or 384-well microplate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.[8]
Addition to Buffer: Add a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a clear-bottom microplate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4). This results in a final DMSO concentration of 1%.
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) with gentle shaking for a defined period (e.g., 1-2 hours) to allow for precipitation to reach a steady state.[9]
Measurement: Measure the turbidity of each well using a laser nephelometer. The instrument directs a laser beam through the sample and measures the forward-scattered light, which is proportional to the amount of undissolved precipitate.[10]
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to a DMSO control, indicating the point of precipitation.
Fitness Cost of DSM265 Resistance in Plasmodium: A Comparative Guide
The emergence of drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite, poses a significant threat to global malaria control and elimination efforts. DSM265 is a potent and selective inhibit...
Author: BenchChem Technical Support Team. Date: November 2025
The emergence of drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite, poses a significant threat to global malaria control and elimination efforts. DSM265 is a potent and selective inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for parasite survival.[1][2] While DSM265 has shown promise in clinical development, the potential for resistance development is a key concern.[3][4][5][6][7][8] This guide provides a comparative analysis of the fitness costs associated with mutations conferring resistance to DSM265, supported by experimental data and detailed methodologies.
Understanding Resistance to DSM265
Resistance to DSM265 in P. falciparum is primarily associated with non-synonymous single nucleotide polymorphisms (SNPs) in the pfdhodh gene.[3][4][5][6][7][8] These mutations typically occur within or near the DSM265 binding site on the PfDHODH enzyme, reducing the binding affinity of the inhibitor.[3][4][6] Several studies have selected for and characterized DSM265-resistant parasite lines in vitro, identifying a range of mutations that confer varying levels of resistance.
Comparative Analysis of DSM265 Resistance Mutations
The fitness of a parasite is its ability to survive, replicate, and be transmitted. Mutations that confer drug resistance can sometimes come at a fitness cost, meaning that in the absence of the drug, the resistant parasite may be less fit than its drug-sensitive counterpart. This can manifest as a slower growth rate or reduced competitiveness. However, some resistance mutations may have a negligible or no fitness cost, allowing them to persist in the parasite population even without drug pressure.
Quantitative Data on Resistance and Fitness Cost
The following table summarizes the in vitro resistance levels and observed fitness costs for various mutations in the pfdhodh gene.
Mutation
Fold Increase in EC50 (DSM265)
Observed Fitness Cost
Reference
C276F
~74-fold
Not explicitly quantified, but the related C276Y showed no fitness cost.
Note: The fitness cost of resistance mutations can be influenced by the genetic background of the parasite strain and the specific experimental conditions.[11][12][13]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the fitness cost of DSM265 resistance mutations.
In Vitro Culture of Plasmodium falciparum
Culture Medium: Asexual erythrocytic stages of P. falciparum are maintained in RPMI 1640 medium supplemented with 28 mM NaHCO3, 25 mM HEPES, 50 mg/L hypoxanthine, and 0.5% (w/v) Albumax II.
Erythrocytes: Human O+ erythrocytes are used as host cells at a 2-4% hematocrit.
Gas Mixture: Cultures are maintained in a sterile, humidified environment with a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.[1]
Synchronization: Parasite cultures are synchronized at the ring stage using 5% D-sorbitol treatment to ensure developmental stage-specific assays.[14]
Generation of DSM265-Resistant Parasites
In Vitro Selection: Drug-sensitive parasites (e.g., Dd2 or 3D7 strains) are cultured under continuous exposure to increasing concentrations of DSM265, starting from the EC50 value. Resistant parasites that emerge are then cloned by limiting dilution.[1][4]
CRISPR/Cas9 Genome Editing: To study the effect of a specific mutation, the desired nucleotide change in the pfdhodh gene can be introduced into a drug-sensitive parasite line using the CRISPR/Cas9 system. This involves transfecting parasites with a plasmid encoding the Cas9 nuclease, a guide RNA targeting the pfdhodh locus, and a donor template containing the mutation of interest.[3][4][8]
In Vitro Drug Susceptibility Assay
Assay Principle: The 72-hour SYBR Green I-based fluorescence assay is commonly used to determine the 50% effective concentration (EC50) of antimalarial drugs.
Procedure:
Synchronized ring-stage parasites are plated in 96-well plates at ~0.5% parasitemia and 2% hematocrit.
A serial dilution of DSM265 is added to the wells.
Plates are incubated for 72 hours under standard culture conditions.
After incubation, the plates are frozen and thawed to lyse the red blood cells.
SYBR Green I lysis buffer is added to each well to stain the parasite DNA.
Fluorescence is measured using a microplate reader, and the EC50 values are calculated by fitting the data to a sigmoidal dose-response curve.
Principle: This assay directly compares the growth of a resistant parasite line against a drug-sensitive (wild-type) line in a co-culture.
Procedure:
The resistant and wild-type parasite lines are mixed at a defined ratio (e.g., 1:1) in the same culture flask in the absence of drug pressure.
The co-culture is maintained for several asexual cycles (e.g., 20-30 days).
At regular intervals (e.g., every 2-4 days), a sample of the culture is taken for DNA extraction.
The proportion of each parasite line in the mixture is quantified using a molecular technique such as quantitative PCR (qPCR) targeting the specific mutation in pfdhodh or deep sequencing of the gene.
A change in the ratio of the two parasite lines over time indicates a difference in their relative fitness. A decrease in the proportion of the resistant parasite suggests a fitness cost associated with the resistance mutation.
Visualizing the Mechanism and Experimental Workflow
To better understand the context of DSM265 resistance and the methods used to study it, the following diagrams are provided.
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE. This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling DSM265. It is intended t...
Author: BenchChem Technical Support Team. Date: November 2025
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling DSM265. It is intended to be a primary resource for laboratory safety and chemical handling, offering procedural guidance to directly address operational questions.
When handling DSM265, the following personal protective equipment should be worn to minimize exposure and ensure personal safety.
Protection Type
Specific Recommendations
Eye Protection
Chemical safety goggles or a face shield.
Hand Protection
Chemical-resistant gloves (e.g., nitrile).
Body Protection
A laboratory coat.
Respiratory Protection
A properly fitted respirator is recommended when handling the powder form to avoid inhalation of dust particles.
Handling and Storage
Handling:
Engineering Controls: Handle DSM265 in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Procedural Controls: Avoid direct contact with skin, eyes, and clothing. Do not breathe dust. After handling, wash hands thoroughly with soap and water.
Storage:
Short-term (days to weeks): Store in a dry, dark place at 0 - 4°C.[1]
Stock Solutions: Store stock solutions at 0 - 4°C for short-term use or -20°C for long-term storage.[1]
Experimental Workflow for Handling DSM265
The following diagram outlines the standard procedure for safely handling DSM265 in a laboratory setting.
DSM265 Handling Workflow Diagram
Disposal Plan
Proper disposal of DSM265 and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
Waste Segregation:
Solid Waste: Collect unused DSM265 powder and any materials contaminated with the solid (e.g., weigh boats, contaminated gloves) in a clearly labeled, sealed container for hazardous chemical waste.
Liquid Waste: Collect DSM265 solutions (e.g., in DMSO) and any contaminated solvents in a designated, sealed container for hazardous liquid chemical waste.
Disposal Procedure:
Labeling: Ensure all waste containers are clearly and accurately labeled with the contents, including the full chemical name ("DSM265") and any solvents used.
Storage: Store waste containers in a designated, secure area away from incompatible materials, pending disposal.
Collection: Arrange for the collection of hazardous waste by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.
Regulatory Compliance: Adhere to all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of DSM265 down the drain or in the regular trash.
Signaling Pathway Context
DSM265 is an inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase (DHODH) enzyme. This enzyme is critical for the parasite's pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis and, consequently, parasite survival.